molecular formula C14H8Cl4 B3044235 p,p'-DDE-d8 CAS No. 93952-19-3

p,p'-DDE-d8

Cat. No.: B3044235
CAS No.: 93952-19-3
M. Wt: 326.1 g/mol
InChI Key: UCNVFOCBFJOQAL-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P,p'-DDE-d8 is a useful research compound. Its molecular formula is C14H8Cl4 and its molecular weight is 326.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNVFOCBFJOQAL-PGRXLJNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=C(Cl)Cl)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

p,p'-DDE-d8: A Technical Guide for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated internal standard, and its critical role in the quantitative analysis of its non-labeled counterpart, p,p'-DDE, using mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who employ mass spectrometry for precise and accurate quantification of chemical compounds.

Introduction to p,p'-DDE and its Deuterated Analog

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its chemical stability and lipophilic nature, p,p'-DDE bioaccumulates in the food chain and is frequently detected in environmental and biological samples, including human serum.[3] Its widespread presence and potential adverse health effects necessitate sensitive and accurate methods for its quantification.

This compound is the deuterium-labeled version of p,p'-DDE, where eight hydrogen atoms on the phenyl rings have been replaced with deuterium.[1][4] This isotopic substitution results in a molecule that is chemically identical to p,p'-DDE in its behavior during sample preparation and chromatographic separation but is distinguishable by its higher mass in a mass spectrometer.

The Role of this compound in Mass Spectrometry

In quantitative mass spectrometry, particularly with techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), this compound serves as an ideal internal standard for the analysis of p,p'-DDE. This application is based on the principle of Isotope Dilution Mass Spectrometry (IDMS) , a highly accurate quantification method.

The core utility of this compound lies in its ability to compensate for the loss of the target analyte during sample preparation and for variations in instrument response. Because the labeled standard is added to the sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the native analyte. By measuring the ratio of the signal from the native analyte (p,p'-DDE) to the signal from the isotopically labeled internal standard (this compound), a highly precise and accurate quantification can be achieved, irrespective of sample-to-sample variations.

Quantitative Data for Mass Spectrometry

Accurate quantification using tandem mass spectrometry relies on the selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). The following tables summarize the key chemical properties and established MRM transitions for both p,p'-DDE and its deuterated internal standard, this compound.

Table 1: Chemical Properties of p,p'-DDE and this compound

Propertyp,p'-DDEThis compound
Synonyms 4,4'-DDE; 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene4,4'-DDE-d8; p,p'-Dichlorodiphenyldichloroethylene-d8
CAS Number 72-55-993952-19-3
Molecular Formula C₁₄H₈Cl₄C₁₄D₈Cl₄
Molecular Weight 318.03 g/mol 326.08 g/mol
Exact Mass 315.93 g/mol 323.98 g/mol

Table 2: Exemplary GC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

MRM transitions are instrument-dependent and require optimization. The transitions listed below are examples derived from analytical applications. The transitions for this compound are predicted based on an 8 Dalton mass shift from the corresponding p,p'-DDE ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
p,p'-DDE 246.0176.1211.1
315.8246.0-
246.1176.2-
This compound (Predicted) 254.0184.1219.1
323.8254.0-
254.1184.2-
  • Precursor Ion: The molecular ion or a major fragment ion of the target analyte selected in the first quadrupole.

  • Product Ion (Quantifier): The most abundant and specific fragment ion used for quantification.

  • Product Ion (Qualifier): A second fragment ion used for confirmation of the analyte's identity.

Experimental Protocol: Quantification of p,p'-DDE in Human Serum

This section outlines a representative protocol for the analysis of p,p'-DDE in human serum using isotope dilution GC-MS/MS. This protocol is a composite of established methodologies and should be validated for specific laboratory conditions.

4.1 Materials and Reagents

  • p,p'-DDE analytical standard

  • This compound internal standard solution (e.g., in isooctane)

  • Hexane, Acetone, Dichloromethane (all pesticide residue grade)

  • Anhydrous Sodium Sulfate

  • Formic Acid

  • Deionized Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • Nitrogen gas for evaporation

4.2 Sample Preparation

  • Sample Collection: Collect 1-2 mL of human serum in a glass vial.

  • Spiking: Add a known amount of the this compound internal standard solution to each serum sample, vortex briefly. This step is critical and should be done before any extraction steps.

  • Protein Precipitation & Denaturation: Add 2 mL of formic acid to the serum, vortex for 1 minute.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of a hexane:acetone (1:1, v/v) mixture to the sample.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process twice more, combining the organic extracts.

  • Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Solvent Exchange: Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.

4.3 GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL injection in splitless mode.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 min.

  • Mass Spectrometer (MS): Triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MRM Transitions: Monitor the transitions for both p,p'-DDE and this compound as listed in Table 2. Dwell times for each transition should be optimized.

4.4 Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard.

  • Ratio Calculation: For each standard and sample, calculate the peak area ratio of the p,p'-DDE quantifier transition to the this compound quantifier transition.

  • Quantification: Plot the peak area ratio against the concentration of p,p'-DDE for the calibration standards. Use the resulting linear regression equation to calculate the concentration of p,p'-DDE in the unknown samples based on their measured peak area ratios.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of p,p'-DDE using this compound as an internal standard.

DDE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample 1. Serum Sample Collection Spike 2. Spike with this compound (Internal Standard) Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Clean 4. Drying & Concentration Extract->Clean Recon 5. Reconstitution Clean->Recon GC 6. GC Separation Recon->GC MSMS 7. MS/MS Detection (MRM) GC->MSMS Ratio 8. Calculate Peak Area Ratio (p,p'-DDE / this compound) MSMS->Ratio Calib 9. Calibration Curve Generation Quant 10. Quantify p,p'-DDE Concentration Ratio->Quant Calib->Quant

References

Technical Guide: p,p'-DDE-d8 - Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis, purity assessment, and relevant biological pathways for the deuterated internal standard, p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8). This document is intended to serve as a valuable resource for researchers utilizing this compound in analytical methodologies.

Certificate of Analysis

A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information about its identity, purity, and quality. While a specific CoA for this compound was not publicly available, the following table summarizes the typical data points and representative values based on a CoA for a similar deuterated pesticide standard, Atrazine-d5. This information is crucial for ensuring the accuracy and reliability of experimental results.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationMethod
Identity
Chemical Name1,1'-(2,2-dichloroethenylidene)bis[4-chlorobenzene-d4]-
CAS Number93952-19-3-
Molecular FormulaC₁₄D₈Cl₄-
Molecular Weight326.08 g/mol Mass Spectrometry
Purity
Chemical Purity≥98%Gas Chromatography (GC)
Isotopic Purity (d8)≥99 atom % DMass Spectrometry (MS)
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in acetone, acetonitrile, methanol-
Residual Solvents
Acetone<0.1%Headspace GC
Hexane<0.05%Headspace GC
Inorganic Impurities
Heavy Metals (as Pb)≤10 ppmInductively Coupled Plasma (ICP)
Storage and Handling
Storage Conditions2-8°C, protect from light-
StabilityStable under recommended storage conditions-

Experimental Protocols for Purity Assessment

The purity of this compound is typically determined using a combination of analytical techniques to assess both chemical and isotopic purity. The following are detailed methodologies for key experiments.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method determines the percentage of this compound relative to any organic impurities.

Objective: To quantify the chemical purity of this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents and Materials:

  • This compound sample

  • High-purity solvent (e.g., acetone, hexane)

  • Internal Standard (if using for quantification)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a known volume of a suitable high-purity solvent to prepare a stock solution. Prepare a series of dilutions for calibration if performing quantitative analysis against a certified reference material.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 20°C/min to 280°C, hold for 10 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Scan Range: m/z 50-450

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify and integrate the peaks of any impurities.

    • Calculate the chemical purity by the area percent method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Isotopic Purity by Mass Spectrometry (MS)

This method determines the isotopic enrichment of deuterium in the this compound molecule.

Objective: To determine the percentage of the d8 isotopologue.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable inlet system (e.g., GC or direct infusion).

Procedure:

  • Sample Introduction: Introduce the this compound sample into the mass spectrometer.

  • Mass Spectral Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues (d0 to d8).

  • Data Analysis:

    • Identify the molecular ion cluster of p,p'-DDE.

    • Measure the ion intensities of the monoisotopic peak of the unlabeled p,p'-DDE (d0) and all its deuterated isotopologues up to d8.

    • Calculate the isotopic purity (atom % D) by comparing the relative abundance of the d8 isotopologue to the sum of all isotopologues.

Purity by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound sample

  • Certified internal standard with known purity (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample.

    • Accurately weigh a precise amount of the certified internal standard.

    • Dissolve both in a known volume of a deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

Biological Pathways and Mechanisms

p,p'-DDE is the primary and most stable metabolite of the insecticide DDT. Understanding its formation and biological effects is crucial for toxicological and environmental research.

Metabolic Pathway of DDT to p,p'-DDE

DDT undergoes dehydrochlorination in biological systems and the environment to form the more persistent p,p'-DDE.

DDT Metabolism DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination (-HCl)

Caption: Metabolic conversion of p,p'-DDT to its persistent metabolite p,p'-DDE.

p,p'-DDE as an Androgen Receptor Antagonist

p,p'-DDE is a known endocrine disruptor that acts as an antagonist to the androgen receptor (AR). This interaction can disrupt normal hormonal signaling.

Androgen Receptor Antagonism cluster_0 Normal Androgen Signaling cluster_1 p,p'-DDE Interference Androgen Androgen (e.g., Testosterone) AR_inactive Inactive Androgen Receptor Androgen->AR_inactive Binds AR_active Active AR Complex AR_inactive->AR_active Activation & Dimerization ARE Androgen Response Element (DNA) AR_active->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates DDE p,p'-DDE AR_inactive2 Inactive Androgen Receptor DDE->AR_inactive2 Competitively Binds Blocked_AR Blocked AR AR_inactive2->Blocked_AR Forms Inactive Complex No_Expression Inhibition of Gene Expression Blocked_AR->No_Expression Prevents Androgen Binding & Activation

Caption: Mechanism of p,p'-DDE as an androgen receptor antagonist.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a crucial internal standard for quantitative analysis. The guide details the synthetic pathway, experimental protocols, purification methods, and analytical characterization.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT). Due to its prevalence and persistence in the environment, accurate quantification of p,p'-DDE in various matrices is essential for environmental monitoring and toxicological studies. Isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification methods. The eight deuterium atoms on the aromatic rings of this compound make it an ideal internal standard, as it co-elutes with the native analyte but is clearly distinguishable by its mass-to-charge ratio.

This guide outlines the synthesis of this compound, which is achieved through the dehydrohalogenation of its deuterated precursor, p,p'-DDT-d8.

Synthetic Pathway

The synthesis of this compound involves a single-step dehydrohalogenation of p,p'-DDT-d8. This reaction is typically base-catalyzed and proceeds with the elimination of a molecule of hydrogen chloride (HCl) to form a double bond.

Synthesis_Pathway p,p'-DDT-d8 p,p'-DDT-d8 This compound This compound p,p'-DDT-d8->this compound Base-catalyzed Dehydrohalogenation

Caption: Synthetic pathway for this compound from p,p'-DDT-d8.

Experimental Protocols

The following protocol is adapted from established methods for the dehydrohalogenation of DDT to DDE and is applicable to the synthesis of this compound from commercially available p,p'-DDT-d8.

Materials and Reagents
  • p,p'-DDT-d8 (isotopic purity ≥ 98%)

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • n-Hexane (analytical grade)

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of p,p'-DDT-d8 in anhydrous ethanol.

  • Addition of Base: While stirring, add a solution of sodium hydroxide in ethanol to the reaction mixture. A typical molar ratio of NaOH to p,p'-DDT-d8 is 2:1 to ensure complete reaction.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess base with a dilute acid (e.g., 1 M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and add n-hexane and deionized water. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound is purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using n-hexane as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.

  • Elution: Elute the column with n-hexane. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product as a white crystalline solid.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Dissolve p,p'-DDT-d8 in Ethanol Dissolve p,p'-DDT-d8 in Ethanol Add NaOH Solution Add NaOH Solution Dissolve p,p'-DDT-d8 in Ethanol->Add NaOH Solution Reflux Reaction Reflux Reaction Add NaOH Solution->Reflux Reaction Work-up and Extraction Work-up and Extraction Reflux Reaction->Work-up and Extraction Column Chromatography Column Chromatography Work-up and Extraction->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation NMR Spectroscopy NMR Spectroscopy Solvent Evaporation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Solvent Evaporation->Mass Spectrometry Purity and Yield Determination Purity and Yield Determination NMR Spectroscopy->Purity and Yield Determination Mass Spectrometry->Purity and Yield Determination

Caption: Workflow for the synthesis and analysis of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and purity may vary depending on the specific reaction conditions and purification efficiency.

ParameterValueMethod of Determination
Starting Material
p,p'-DDT-d81.00 gGravimetric
Product
This compound (crude)~0.90 gGravimetric
This compound (purified)~0.85 gGravimetric
Reaction Yield ~95%Calculated
Isotopic Purity >99%Mass Spectrometry
Chemical Purity >98%NMR Spectroscopy, GC-MS

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the product and to assess its chemical purity. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the non-deuterated analogue will be absent, confirming the high level of deuteration.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and isotopic purity of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, and the isotopic distribution will confirm the presence of eight deuterium atoms. High-resolution mass spectrometry can be used for precise mass determination and confirmation of the elemental composition.[1]

Conclusion

The synthesis of this compound from p,p'-DDT-d8 via base-catalyzed dehydrohalogenation is a straightforward and efficient method for producing this essential internal standard. The detailed protocol and analytical methods provided in this guide will be valuable for researchers and scientists in the fields of environmental analysis, toxicology, and drug development who require high-purity, isotopically labeled standards for their quantitative studies.

References

The Quintessential Guide to p,p'-DDE-d8 as a Surrogate Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) as a surrogate standard in the robust analysis of environmental contaminants. In the realm of environmental science and toxicology, achieving accurate and precise quantification of pollutants is paramount. Surrogate standards are the bedrock of reliable analytical methodology, and this compound has emerged as a critical tool for monitoring its non-labeled counterpart, p,p'-DDE, a persistent and bioaccumulative metabolite of the insecticide DDT.

Introduction to Surrogate Standards in Environmental Analysis

In quantitative analytical chemistry, particularly for complex matrices such as soil, water, sediment, and biological tissues, the multi-step process of sample preparation, extraction, and cleanup can lead to variable analyte loss. A surrogate standard is a compound that is chemically similar to the target analyte(s) but is not expected to be present in the environmental sample.[1] It is added to every sample, standard, and blank in a known amount before any extraction or cleanup procedures are performed.[2] The subsequent recovery of the surrogate provides a measure of the efficiency and accuracy of the analytical method for each specific sample, allowing for the correction of analyte concentrations and ensuring the quality and defensibility of the data. Deuterated analogs of target analytes, such as this compound, are ideal surrogates as they exhibit nearly identical physicochemical properties and chromatographic behavior to the native compound, but are distinguishable by mass spectrometry.

Physicochemical Properties of this compound

The properties of this compound are virtually identical to those of p,p'-DDE, with the key difference being a higher molecular weight due to the substitution of eight hydrogen atoms with deuterium. This isotopic labeling makes it an excellent mimic for the native compound during analytical procedures.

PropertyValueReference
Chemical Name 1,1'-(2,2-Dichloroethenylidene)bis[4-chlorobenzene-d4]N/A
Synonyms 4,4'-DDE-d8, p,p'-Dichlorodiphenyldichloroethylene-d8N/A
CAS Number 93952-19-3N/A
Molecular Formula C₁₄D₈Cl₄[3]
Molecular Weight 326.08 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, acetone, toluene)[4]
LogP (Octanol-Water Partition Coefficient) ~6.51 (for p,p'-DDE)

Experimental Protocols

The following sections outline detailed methodologies for the use of this compound as a surrogate standard in the analysis of environmental samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Preparation of Standards

Proper preparation of stock and working solutions is critical for accurate quantification.

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Purchase a certified this compound standard (e.g., 1 mg).

    • Allow the standard to equilibrate to room temperature before opening.

    • Quantitatively transfer the standard to a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as isooctane or toluene.

    • Store the stock solution at ≤ 6 °C in the dark.

  • Surrogate Spiking Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the primary stock solution. For example, dilute 100 µL of the 100 µg/mL stock solution to 10 mL with acetone or another appropriate solvent compatible with the sample matrix and extraction method.

    • This working solution is used to spike all samples, blanks, and quality control (QC) samples.

  • Calibration Standards:

    • Prepare a series of calibration standards containing the native p,p'-DDE and other target organochlorine pesticides at various concentrations (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Spike each calibration standard with the surrogate spiking solution to achieve a constant concentration of this compound (e.g., 20 ng/mL) in every vial. This allows for the use of isotope dilution quantification.

Sample Preparation, Extraction, and Cleanup

The choice of extraction and cleanup method depends on the sample matrix. The following are generalized protocols.

3.2.1 Water Sample Extraction (Liquid-Liquid Extraction - LLE)

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spiking: Add a precise volume (e.g., 100 µL) of the 1 µg/mL this compound surrogate spiking solution to the sample. Also spike any required matrix spike (MS) and matrix spike duplicate (MSD) samples with the native analyte standard.

  • Add 60 mL of dichloromethane to the funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or rotary evaporator.

  • Perform a solvent exchange to hexane.

  • Proceed to cleanup or directly to GC-MS/MS analysis.

3.2.2 Soil/Sediment Sample Extraction (Soxhlet Extraction)

  • Homogenize the soil or sediment sample.

  • Weigh approximately 10-20 g of the sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Spiking: Add the this compound surrogate spiking solution directly onto the sample/sodium sulfate mixture.

  • Place the spiked sample into a Soxhlet extraction thimble.

  • Extract the sample for 12-24 hours with a suitable solvent mixture, such as acetone/hexane (1:1).

  • Concentrate the resulting extract to approximately 1-5 mL.

  • Proceed to cleanup.

3.2.3 Sample Extract Cleanup (Silica Gel Chromatography)

  • Prepare a silica gel column by packing a chromatography column with activated silica gel slurried in hexane.

  • Load the concentrated extract onto the top of the column.

  • Elute the column with a sequence of solvents of increasing polarity (e.g., hexane followed by a hexane/dichloromethane mixture) to separate the target analytes from interfering compounds.

  • Collect the fraction containing p,p'-DDE and this compound.

  • Concentrate the cleaned extract to a final volume of 1 mL for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

Analysis is typically performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterTypical Value / Condition
Gas Chromatograph Agilent 7890 or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial 110°C for 2 min, ramp at 15°C/min to 200°C, then ramp at 5°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for p,p'-DDE and this compound

The selection of precursor and product ions is crucial for selective detection. The following are example transitions.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
p,p'-DDE 31824617620
This compound (Surrogate) 32625218420

Note: Optimal collision energies and transitions should be determined empirically on the specific instrument used.

Data Analysis and Quality Control

Quantification

The concentration of native p,p'-DDE in the sample is calculated using the isotope dilution method. The ratio of the peak area of the native analyte to the peak area of the deuterated surrogate is used to determine the concentration from the calibration curve. This method automatically corrects for variations in extraction efficiency and instrument response.

Quality Control and Acceptance Criteria

Surrogate recovery is a primary indicator of method performance for an individual sample.

Surrogate Recovery Calculation:

Recovery (%) = (Amount Found / Amount Spiked) x 100

Acceptance Criteria:

The acceptable recovery limits for surrogates can vary by regulatory method and laboratory standard operating procedures. Typical ranges are between 50% and 150%. If surrogate recovery falls outside these limits, the data may need to be flagged as estimated ("J") or, in severe cases, rejected ("R").

Example Recovery Data:

The following table presents example recovery data for the native p,p'-DDE analyte, where this compound was used as an internal standard for quantification, demonstrating the method's accuracy across different concentrations in a fish matrix.

Spiking Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD %)
59511.2
10979.8
251037.5
501016.1
100995.3

Data adapted from a method validation study in trout tissue.

Visualizations

Logical Workflow for Surrogate Standard Use

The following diagram illustrates the integration of the this compound surrogate standard into the analytical workflow.

G cluster_prep Sample Preparation & Spiking cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Processing Sample Environmental Sample (Water, Soil, etc.) Spike Spike with this compound Surrogate Standard Sample->Spike Extraction Extraction (e.g., LLE, Soxhlet) Spike->Extraction Cleanup Extract Cleanup (e.g., Silica Gel) Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Quant Quantification using Isotope Dilution GCMS->Quant QC QC Check: Surrogate Recovery (50-150%) Quant->QC Report Final Result Reporting QC->Report

Caption: Workflow for using this compound as a surrogate standard.

Quality Control Logic Diagram

This diagram outlines the decision-making process based on surrogate recovery results.

QC_Logic node_result Accept and Report Analyte Concentration node_action Flag Data as Estimated ('J') Investigate Potential Matrix Effect or Procedural Error start Calculate Surrogate Recovery (%) check_limits Is Recovery within Acceptable Limits (e.g., 50-150%)? start->check_limits check_limits->node_result Yes check_limits->node_action No

Caption: Decision logic for this compound surrogate recovery.

Conclusion

The use of this compound as a surrogate standard is an indispensable practice for the accurate and reliable quantification of p,p'-DDE in complex environmental matrices. Its chemical similarity to the native analyte ensures it faithfully tracks the performance of the analytical method from extraction to analysis. By implementing robust experimental protocols, including the use of isotope dilution GC-MS/MS, and adhering to strict quality control criteria for surrogate recovery, researchers and scientists can produce high-quality, defensible data essential for environmental monitoring, risk assessment, and regulatory compliance.

References

An In-Depth Technical Guide to Isotope Dilution Mass Spectrometry with p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of isotope dilution mass spectrometry (IDMS) for the highly accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), utilizing its deuterated stable isotope, p,p'-DDE-d8, as an internal standard. This technique is a cornerstone for precise and reliable measurement in environmental monitoring, human biomonitoring, and toxicology studies.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "isotope-labeled standard" (in this case, this compound) serves as an internal benchmark. Because the labeled and unlabeled compounds (the "native" analyte) are chemically identical, they behave identically during sample preparation, extraction, and chromatographic separation. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the isotope-labeled standard.

By measuring the ratio of the native analyte to the isotope-labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy and precision, effectively correcting for variations in sample processing and instrument response.

The Role of this compound

This compound is the ideal internal standard for p,p'-DDE analysis. It is a synthetic version of p,p'-DDE where eight hydrogen atoms have been replaced with deuterium atoms. This mass difference of 8 atomic mass units allows the mass spectrometer to distinguish between the native p,p'-DDE and the this compound internal standard, while their chemical properties remain virtually identical. This ensures they co-elute during chromatography and experience the same ionization and fragmentation efficiencies in the mass spectrometer.

Experimental Workflow and Methodologies

The following sections detail a generalized experimental protocol for the analysis of p,p'-DDE in biological and environmental matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Experimental Workflow Diagram

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Serum, Tissue, Soil) Spiking 2. Spiking with This compound Sample->Spiking Extraction 3. Extraction (e.g., LLE, SPE, QuEChERS) Spiking->Extraction Cleanup 4. Sample Cleanup (e.g., dSPE, Florisil) Extraction->Cleanup Concentration 5. Concentration (Nitrogen Evaporation) Cleanup->Concentration GC_MS 6. GC-MS/MS Analysis Concentration->GC_MS Integration 7. Peak Integration GC_MS->Integration Ratio 8. Isotope Ratio Calculation Integration->Ratio Quantification 9. Quantification Ratio->Quantification

Caption: Generalized workflow for p,p'-DDE analysis using IDMS.

Detailed Experimental Protocols

1. Sample Preparation (Human Serum Example)

This protocol is a composite of established methods for the analysis of organochlorine pesticides in human serum.

  • Sample Collection and Storage: Collect whole blood in anticoagulant-free tubes. Allow the blood to clot and centrifuge to separate the serum. Store serum samples at -20°C or lower until analysis.

  • Spiking with Internal Standard: To a known volume (e.g., 1 mL) of serum, add a precise amount of a this compound standard solution in a suitable solvent (e.g., isooctane) to achieve a target concentration (e.g., 25 ng/mL).[1] Allow the sample to equilibrate for at least 30 minutes.

  • Protein Precipitation and Extraction (Liquid-Liquid Extraction - LLE):

    • Add a protein precipitating agent, such as formic acid or acetonitrile.

    • Perform a liquid-liquid extraction by adding a mixture of organic solvents, for instance, n-hexane and dichloromethane (1:1, v/v).[1]

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer to ensure complete recovery of the analytes.

  • Sample Cleanup:

    • The combined organic extracts can be further purified using techniques like dispersive solid-phase extraction (dSPE) with sorbents such as C18 and primary secondary amine (PSA) to remove interfering matrix components like lipids.

    • Alternatively, for cleaner samples, a simple concentration step may be sufficient.

  • Concentration: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen gas. Reconstitute the residue in a small, known volume of a solvent compatible with the GC-MS/MS system (e.g., hexane or isooctane).

2. GC-MS/MS Analysis

The following table outlines typical GC-MS/MS parameters for the analysis of p,p'-DDE and its deuterated internal standard.

ParameterSetting
Gas Chromatograph Agilent 7890 GC or equivalent
Injector Splitless mode
Inlet Temperature 250 - 280 °C
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Temperature Program Initial temp: 55-70°C, hold for 1-2 min, ramp to 150-200°C at 25-60°C/min, then ramp to 280-300°C at 5-10°C/min, hold for 2-5 min.
Mass Spectrometer Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 - 280 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. Data Acquisition and Processing

  • Multiple Reaction Monitoring (MRM): To enhance selectivity and sensitivity, specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound. The table below provides commonly used MRM transitions.

  • Peak Integration: The chromatographic peaks corresponding to the selected MRM transitions for both the native analyte and the internal standard are integrated to determine their respective areas.

  • Isotope Ratio Calculation and Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of native p,p'-DDE and a constant concentration of this compound. The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte. The concentration of p,p'-DDE in the unknown sample is then determined by calculating its peak area ratio and interpolating from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of p,p'-DDE using IDMS with this compound.

Table 1: GC-MS/MS MRM Parameters for p,p'-DDE and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
p,p'-DDE31824615 - 20Quantifier
31824815 - 20Qualifier
24617620 - 25Quantifier[2][3]
This compound32625215 - 20-
32618425-30-[1]

Note: Optimal collision energies may vary between instruments and should be determined empirically.

Table 2: Method Performance Data from Various Studies

MatrixExtraction MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
TroutLiquid-Liquid Extraction73-1120.6-8.3 µg/kg2-25 µg/kg
Whole MilkQuEChERS with EMR—Lipid dSPE70-120 (required)Not specifiedNot specified
Human SerumNot specified99 (for similar OCPs)Not specified~0.5 µg/L

Signaling Pathways and Logical Relationships

The core logical relationship in Isotope Dilution Mass Spectrometry is the direct proportionality between the analyte concentration and the ratio of the native analyte signal to the internal standard signal. This relationship is what enables accurate quantification despite variations in sample preparation and analysis.

logical_relationship cluster_measurement Measurement Principle Analyte_Conc Analyte Concentration (p,p'-DDE) Signal_Ratio Signal Ratio (p,p'-DDE / this compound) Analyte_Conc->Signal_Ratio Directly Proportional

Caption: Core principle of quantification in IDMS.

Conclusion

Isotope Dilution Mass Spectrometry using this compound as an internal standard provides a robust and highly accurate method for the quantification of p,p'-DDE in complex matrices. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to reliable and defensible data. This guide offers a foundational understanding and practical framework for researchers, scientists, and professionals in drug development to implement this powerful analytical technique. Adherence to detailed and validated protocols is crucial for achieving the highest quality results in the analysis of this persistent environmental contaminant.

References

The Gold Standard: A Technical Guide to p,p'-DDE-d8 for Precise Quantification of Persistent Organic Pollutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of deuterated p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE-d8) as an internal standard for the accurate quantification of persistent organic pollutants (POPs). Utilizing isotope dilution mass spectrometry (IDMS), this compound offers a robust methodology to account for analytical variability, ensuring high precision and accuracy in complex matrices.

The Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample preparation steps.[1] The labeled standard, in this case, this compound, is chemically identical to the target analyte (native p,p'-DDE) but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined, compensating for any losses during extraction, cleanup, and analysis.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of POPs using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., tissue, soil, water) Homogenization Homogenization SampleCollection->Homogenization Spiking Spiking with this compound Homogenization->Spiking Extraction Solvent Extraction (e.g., LLE, SPE, ASE) Spiking->Extraction Cleanup Extract Cleanup (e.g., Silica Gel, Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Quantification Quantification (Isotope Dilution) GCMS->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

References

The Persistent Threat of p,p'-DDE: A Technical Guide to its Biological Significance and the Critical Role of Labeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound biological impact of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), the primary and highly persistent metabolite of the insecticide DDT. As a pervasive environmental contaminant, p,p'-DDE continues to pose significant health risks to wildlife and humans. This document delves into its mechanisms of action, toxicological effects, and metabolic pathways. Furthermore, it highlights the indispensable role of labeled p,p'-DDE analogs in the accurate quantification and study of this compound, a critical aspect for research and regulatory monitoring.

Biological Significance of p,p'-DDE

p,p'-DDE is a persistent organic pollutant (POP) that bioaccumulates in fatty tissues, magnifying its concentration up the food chain.[1][2] Its lipophilic nature contributes to its long biological half-life, leading to chronic exposure and a range of adverse health effects.[3]

Mechanisms of Action

The toxicity of p,p'-DDE is multifaceted, primarily attributed to its role as an endocrine disruptor and a neurotoxicant.

1.1.1 Endocrine Disruption: The most well-documented effect of p,p'-DDE is its anti-androgenic activity.[4][5] It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This disruption of androgen signaling can lead to abnormalities in male reproductive development and function. While p,p'-DDE has weak estrogenic activity, some studies suggest it can also interfere with estrogen signaling pathways.

1.1.2 Neurotoxicity: p,p'-DDE exerts neurotoxic effects by interfering with ion channel function in neurons. It has been shown to inhibit the inactivation of voltage-gated sodium channels, leading to a state of hyperexcitability. Additionally, it can reduce potassium transport across neuronal membranes and inhibit crucial ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, which are vital for neuronal repolarization.

Toxicological Effects

The disruption of these fundamental biological processes by p,p'-DDE manifests in a variety of toxicological outcomes.

1.2.1 Reproductive and Developmental Effects: Exposure to p,p'-DDE has been linked to a range of reproductive and developmental problems. In males, this includes decreased anogenital distance, delayed puberty, and impaired semen quality. In females, it has been associated with an increased risk of breast cancer, although the evidence is not consistently conclusive. One of the most famous ecological impacts of p,p'-DDE is eggshell thinning in various bird species, which led to significant population declines. This is believed to be caused by the inhibition of calcium ATPase in the shell gland, reducing calcium carbonate transport.

1.2.2 Hepatic Effects: The liver is a primary target for p,p'-DDE toxicity. Chronic exposure can lead to increased liver weight, hepatic fatty metamorphosis, and focal necrosis. p,p'-DDE is also considered a probable human carcinogen, with studies in animals showing an increased incidence of liver tumors.

1.2.3 Immunological Effects: p,p'-DDE has been shown to have immunosuppressive effects. Studies in rats have demonstrated that exposure can suppress both humoral and cell-mediated immunological responses.

Metabolic Pathways

p,p'-DDE is the major metabolic product of the insecticide p,p'-DDT. The metabolism of p,p'-DDT to p,p'-DDE primarily occurs through a process of dehydrochlorination. Further metabolism of p,p'-DDE is very slow, contributing to its persistence in the body. The primary route of excretion for DDT metabolites is through the urine, with 2,2-bis(p-chlorophenyl)acetic acid (DDA) being the major urinary metabolite.

Quantitative Data on p,p'-DDE Effects

The following tables summarize key quantitative data related to the toxicological effects of p,p'-DDE from various studies.

Table 1: Reproductive and Developmental Effects of p,p'-DDE

SpeciesExposure RouteDoseEffectReference
Rat (in utero)Oral100 mg/kg/dayDecreased anogenital distance in male offspring
Mouse (adult female)Dietary49 mg/kg/day for 78 weeks40% mortality rate
Rat (adult male)Dietary (200 ppm)~20 mg/kg/day for 6 weeksSuppressed humoral and cell-mediated immunity
HumanIn vitro50-100 µMDecreased ATP levels and motility of sperm

Table 2: Hepatic and Carcinogenic Effects of p,p'-DDE

SpeciesExposure RouteDoseEffectReference
RatChronic oral~31 mg/kg/dayIncreased incidence of hepatic fatty metamorphosis
HamsterChronic oral~48 mg/kg/dayHepatic focal necrosis
Mouse and HamsterChronic dietaryNot specifiedIncreased incidence of liver tumors
Female RatChronic dietaryNot specifiedIncreased incidence of thyroid tumors

Role of Labeled p,p'-DDE Analogs

The accurate quantification of p,p'-DDE in complex biological and environmental matrices is essential for assessing exposure and understanding its health effects. Labeled analogs of p,p'-DDE, particularly those incorporating stable isotopes like Carbon-13 (¹³C), are invaluable tools in analytical chemistry for this purpose.

Application as Internal Standards

Isotope-labeled p,p'-DDE, such as 4,4′-DDE (ring-¹³C₁₂), serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) methods, most commonly gas chromatography-mass spectrometry (GC-MS). An internal standard is a known amount of a compound added to a sample prior to analysis.

The key advantages of using a labeled internal standard are:

  • Correction for Sample Loss: It compensates for the loss of the target analyte during sample preparation, extraction, and cleanup, as the labeled and unlabeled compounds behave almost identically.

  • Correction for Instrumental Variability: It corrects for variations in instrument response, such as fluctuations in injection volume and detector sensitivity.

  • Improved Accuracy and Precision: By normalizing the response of the native analyte to that of the internal standard, the accuracy and precision of the quantification are significantly improved.

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure to assess the ability of p,p'-DDE to competitively inhibit the binding of a radiolabeled androgen to the androgen receptor.

  • Preparation of Cytosol: Prepare a cytosolic fraction containing androgen receptors from a target tissue (e.g., rat prostate).

  • Incubation: Incubate the cytosol with a constant concentration of a radiolabeled androgen (e.g., ³H-R1881) and varying concentrations of unlabeled p,p'-DDE or a known androgen (e.g., DHT) as a positive control.

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Quantification of p,p'-DDE in Biological Samples using GC-MS with a Labeled Internal Standard

This protocol provides a general workflow for the analysis of p,p'-DDE in a biological matrix (e.g., serum, adipose tissue).

  • Sample Preparation: Homogenize the tissue sample.

  • Spiking with Internal Standard: Add a known amount of ¹³C-labeled p,p'-DDE to the homogenate.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids and organochlorine pesticides from the sample matrix.

  • Cleanup: Use techniques like gel permeation chromatography (GPC) or silica gel chromatography to remove interfering co-extracted substances (e.g., lipids).

  • Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject the extract into a gas chromatograph coupled to a mass spectrometer. The GC separates the components of the mixture, and the MS detects and quantifies the native p,p'-DDE and the labeled internal standard based on their specific mass-to-charge ratios.

  • Quantification: Calculate the concentration of p,p'-DDE in the original sample by comparing the peak area of the native analyte to the peak area of the known amount of the internal standard.

Visualizations

The following diagrams illustrate key pathways and workflows related to p,p'-DDE.

cluster_0 Cellular Environment cluster_1 Nucleus DDE p,p'-DDE AR Androgen Receptor (AR) DDE->AR Blocks Binding (Antagonist) No_Response Inhibition of Androgenic Response Androgen Androgen (e.g., Testosterone) Androgen->AR Binds AR_Active Active AR Dimer AR->AR_Active Dimerizes HSP HSP90 AR_HSP Inactive AR-HSP Complex AR_HSP->AR Dissociates ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Binds Transcription Gene Transcription ARE->Transcription Response Androgenic Cellular Response Transcription->Response

Caption: p,p'-DDE's anti-androgenic mechanism of action.

DDT p,p'-DDT DDE p,p'-DDE (Major Metabolite) DDT->DDE Dehydrochlorination DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDA p,p'-DDA (Major Urinary Metabolite) DDE->DDA Further Metabolism DDD->DDE DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDMU->DDA Further Metabolism Excretion Urinary Excretion DDA->Excretion

Caption: Simplified metabolic pathway of p,p'-DDT.

Sample Biological Sample (e.g., Serum, Tissue) Spike Spike with Labeled Internal Standard (e.g., ¹³C-p,p'-DDE) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Cleanup (e.g., GPC, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification (Analyte/IS Ratio) GCMS->Quantification

Caption: Experimental workflow for p,p'-DDE analysis.

References

An In-depth Technical Guide to the Stability and Long-Term Storage of p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) and recommendations for its long-term storage. As a deuterated internal standard, the integrity of this compound is paramount for accurate and reliable analytical results in various research and development applications.

Introduction to this compound

p,p'-DDE is the primary and most stable metabolite of the persistent organochlorine pesticide p,p'-DDT. Due to its persistence and bioaccumulative properties, it is a frequent target analyte in environmental and biological monitoring. This compound, the deuterated analog of p,p'-DDE, serves as an ideal internal standard for quantification in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification.

Stability of this compound

p,p'-DDE is known to be a highly stable and recalcitrant compound.[1] The deuterated form, this compound, is expected to exhibit similar or even slightly enhanced stability due to the kinetic isotope effect, where the heavier deuterium atoms can lead to slower reaction rates.

Factors Affecting Stability

Several factors can influence the long-term stability of this compound in solution:

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Photodegradation can occur upon exposure to UV radiation.[2]

  • Solvent: The choice of solvent can impact the stability of the compound. While generally stable in most organic solvents, reactive solvents should be avoided.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation, although p,p'-DDE is not highly susceptible to oxidation.

Quantitative Stability Data

Table 1: Estimated Long-Term Stability of this compound as a Neat Compound

Storage ConditionRecommended TemperatureExpected Shelf Life
Solid (Neat)-20°C≥ 36 months
Solid (Neat)4°CUp to 24 months

Data extrapolated from information on non-deuterated p,p'-DDE.[3]

Table 2: Estimated Long-Term Stability of this compound in Organic Solvents

SolventStorage TemperatureExpected Shelf Life (in sealed ampoules, protected from light)
Toluene-20°C≥ 30 months
Isooctane-20°C≥ 24 months
Acetone-20°C≥ 24 months
Hexane-20°C≥ 24 months
Acetonitrile-20°C≥ 24 months

Data extrapolated from certificates of analysis and general knowledge of organochlorine pesticide stability.[4][5] It is crucial to note that once an ampoule is opened, the stability may decrease. It is recommended to use the solution promptly or transfer it to smaller, tightly sealed vials to minimize headspace and solvent evaporation.

Long-Term Storage Recommendations

To ensure the integrity of this compound for use as an internal standard, the following long-term storage conditions are recommended:

  • Temperature: Store at or below -20°C. This is the most critical factor in preserving the compound's stability.

  • Light: Protect from all sources of light, especially UV light. Use amber glass vials or store in a dark location.

  • Container: Store in high-quality, inert glass containers with PTFE-lined screw caps to prevent solvent evaporation and contamination. For solutions, sealed glass ampoules are ideal for long-term storage.

  • Atmosphere: For maximum stability, especially for neat materials that will be stored for extended periods, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Solvent Choice: Use high-purity, pesticide-grade or equivalent solvents. Non-polar solvents like toluene, isooctane, and hexane are generally excellent choices. While acetone and acetonitrile are also suitable, their higher polarity might make them slightly more reactive over very long periods.

Experimental Protocol: Long-Term Stability Assessment of this compound

This protocol outlines a general procedure for conducting a long-term stability study of a this compound stock solution.

Objective

To determine the stability of a this compound stock solution in a selected organic solvent under defined storage conditions over a specified period.

Materials
  • This compound certified reference material (neat solid)

  • High-purity organic solvent (e.g., toluene, isooctane)

  • Class A volumetric flasks and pipettes

  • Amber glass ampoules or vials with PTFE-lined screw caps

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • A stable, non-deuterated internal standard for analysis (e.g., PCB 209)

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound neat material.

    • Dissolve the material in the chosen solvent in a Class A volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass ampoules or vials.

    • If using vials, ensure they are filled to minimize headspace and tightly sealed.

    • Prepare a sufficient number of aliquots for all planned time points and replicates.

    • Store the aliquots under the desired conditions (e.g., -20°C in the dark).

  • Time Point Zero (T0) Analysis:

    • Immediately after preparation, analyze three freshly prepared aliquots.

    • Prepare a calibration curve using freshly prepared standards.

    • Add a fixed amount of the non-deuterated internal standard (e.g., PCB 209) to each sample just before analysis.

    • Analyze the samples by GC-MS and determine the initial concentration of this compound. This will serve as the baseline.

  • Subsequent Time Point Analysis:

    • At predetermined intervals (e.g., 3, 6, 12, 18, 24, 36 months), retrieve three aliquots from storage.

    • Allow the aliquots to equilibrate to room temperature.

    • Add the non-deuterated internal standard and analyze by GC-MS using a freshly prepared calibration curve.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each time point.

    • Compare the mean concentration at each time point to the T0 concentration.

    • The stability is often expressed as the percentage of the initial concentration remaining. A common acceptance criterion for stability is a concentration that remains within ±10% of the initial value.

Degradation Pathways

The primary degradation pathway for p,p'-DDT in the environment is dehydrochlorination to form p,p'-DDE. p,p'-DDE itself is very resistant to further degradation. Potential, albeit slow, degradation pathways include:

  • Photodegradation: Exposure to UV light can lead to the breakdown of the molecule, potentially through dechlorination and ring cleavage.

  • Reductive Dechlorination: Under anaerobic conditions, microbial action can lead to the removal of chlorine atoms.

The deuteration in this compound is on the aromatic rings and is not expected to alter these fundamental degradation pathways.

Visualizations

Logical Relationship for this compound Stability

The following diagram illustrates the key factors influencing the stability of this compound and the resulting outcomes.

G Factors Influencing this compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Temperature Temperature Stable Stable this compound Temperature->Stable Low Temp. (-20°C) Degradation Degradation Temperature->Degradation High Temp. Light Light Exposure Light->Stable Darkness Light->Degradation UV Exposure Solvent Solvent Choice Solvent->Stable Inert Solvent Solvent->Degradation Improper Solvent Container Storage Container Container->Stable Inert, Sealed (e.g., Amber Glass) Container->Degradation Poor Seal/ Reactive Material

Caption: Key factors influencing the stability of this compound.

Recommended Storage Workflow

This diagram outlines the recommended workflow for the preparation and long-term storage of this compound solutions.

G Recommended this compound Storage Workflow start Start: Procure this compound (Neat or Solution) prep_stock Prepare Stock Solution (if starting from neat) start->prep_stock aliquot Aliquot into Amber Glass Vials/Ampoules prep_stock->aliquot storage Store at ≤ -20°C in the Dark aliquot->storage use Use for Analysis storage->use end End of Shelf Life/ Dispose of Properly storage->end After extended period or if degradation is observed monitor Periodic Stability Check (e.g., annually) use->monitor If stored long-term monitor->storage

References

A Technical Guide to p,p'-DDE-d8: Commercial Availability and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8) and its critical role as an internal standard in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of p,p'-DDE.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to its long half-life and lipophilic nature, p,p'-DDE bioaccumulates in the food chain, posing potential health risks to humans and wildlife. Accurate and precise quantification of p,p'-DDE in various matrices is therefore crucial for toxicological studies, environmental monitoring, and human health risk assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in these analyses, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Availability of this compound

A variety of chemical suppliers offer this compound in different formats, including neat standards and solutions at various concentrations. The selection of a suitable standard will depend on the specific requirements of the analytical method and the laboratory's standard operating procedures. The following table summarizes the offerings from several prominent commercial suppliers.

SupplierCatalog NumberProduct DescriptionChemical PurityIsotopic PurityForm
AccuStandard D-12041100AC-1ML4,4'-DDE D8 100 µg/mL in AcetoneNot specifiedNot specifiedSolution
Cambridge Isotope Laboratories, Inc. DLM-2134This compound≥98%98 atom % DNeat Solid
LGC Standards DRE-XA12041100AC4,4'-DDE D8 100 µg/mL in AcetoneNot specifiedNot specifiedSolution
Toronto Research Chemicals (TRC) D434197This compoundNot specifiedNot specifiedNot specified
Chiron 2929.14-100-IO4,4'-DDD-d8 (p,p'-DDD-d8: 2,2-Bis(4-chlorophenyl)-1,1- dichloroethane)Not specifiedNot specifiedSolution
MedchemExpress HY-113833SThis compound99.53%Not specifiedSolid
Cayman Chemical 9002927This compound≥98%Not specifiedSolid

Experimental Protocols: Quantification of p,p'-DDE using this compound Internal Standard by GC-MS

The following provides a detailed methodology for the analysis of p,p'-DDE in a biological matrix (e.g., serum) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite of best practices and should be adapted and validated for specific laboratory conditions and matrices.

Reagents and Materials
  • Solvents: Hexane, Dichloromethane (DCM), Acetone (all pesticide residue grade or equivalent)

  • Standards:

    • p,p'-DDE analytical standard

    • This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)

  • Solid Phase Extraction (SPE) Cartridges: Florisil® or silica-based cartridges for cleanup

  • Sodium Sulfate (anhydrous): For drying extracts

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system

Sample Preparation and Extraction
  • Sample Spiking: To a known volume or weight of the sample (e.g., 1 mL of serum), add a precise volume of the this compound internal standard solution to achieve a final concentration within the calibrated range of the instrument.

  • Protein Precipitation (for serum/plasma): Add an appropriate volume of a protein precipitating agent (e.g., acetonitrile or formic acid) to the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean glass tube. Add an extraction solvent (e.g., a mixture of hexane and dichloromethane). Vortex for several minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer containing the analytes to a new tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

Solid Phase Extraction (SPE) Cleanup (Optional but Recommended)

For complex matrices, an additional cleanup step using SPE can improve data quality by removing interfering compounds.

  • Conditioning: Condition the SPE cartridge with the appropriate solvents as recommended by the manufacturer (e.g., wash with dichloromethane followed by hexane).

  • Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute interfering lipids.

  • Elution: Elute the target analytes (p,p'-DDE and this compound) with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane).

  • Concentration and Reconstitution: Evaporate the eluate and reconstitute as described in the extraction section.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet: Splitless mode, 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp 1: 20 °C/min to 200 °C

      • Ramp 2: 5 °C/min to 280 °C, hold for 5 min

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • p,p'-DDE: m/z 318 (quantification), 246, 316 (confirmation)

      • This compound: m/z 326 (quantification), 252, 324 (confirmation)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard.

  • Calibration Curve: Analyze the calibration standards using the established GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of p,p'-DDE to the peak area of this compound against the concentration of p,p'-DDE.

  • Quantification: Analyze the prepared samples. Calculate the concentration of p,p'-DDE in the samples using the response ratio and the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_analysis Analytical Process Analyte p,p'-DDE (unknown concentration) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (known concentration) IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification GCMS->Quant Result Result Quant->Result Accurate Concentration of p,p'-DDE

Caption: Use of this compound as an internal standard for accurate quantification.

G start Sample Collection spike Spike with this compound (Internal Standard) start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract cleanup SPE Cleanup (e.g., Florisil) extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate analysis GC-MS Analysis (SIM Mode) concentrate->analysis data Data Processing & Quantification analysis->data report Final Report data->report

Caption: General experimental workflow for p,p'-DDE analysis.

Conclusion

The availability of high-purity this compound from various commercial suppliers is essential for the accurate and reliable quantification of p,p'-DDE in diverse and complex matrices. The use of this deuterated internal standard in conjunction with sensitive analytical techniques like GC-MS allows researchers to overcome challenges associated with matrix effects and sample preparation variability. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating analytical methods for p,p'-DDE, ultimately contributing to a better understanding of its environmental fate and toxicological impact. Researchers are encouraged to obtain lot-specific information from the supplier's Certificate of Analysis to ensure the highest quality data.

Methodological & Application

Application Note: High-Sensitivity Analysis of p,p'-DDE using a Deuterated Internal Standard by GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicology.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a primary and persistent metabolite of the insecticide DDT. The protocol employs Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and utilizes the stable isotope-labeled internal standard, p,p'-DDE-d8, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The methodology outlined is suitable for trace-level detection of p,p'-DDE in complex matrices such as soil, sediment, and biological tissues.

Introduction

p,p'-DDE is a persistent organochlorine pesticide and a significant environmental contaminant due to its widespread historical use, bioaccumulation in the food chain, and potential endocrine-disrupting effects. Accurate and reliable quantification at low levels is crucial for assessing environmental contamination and human exposure. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry.[1] This compound mimics the chemical behavior of the native analyte during extraction, cleanup, and chromatographic analysis, thereby compensating for matrix effects and procedural losses, leading to superior data quality. This protocol provides a comprehensive workflow from sample preparation to data analysis.

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC or pesticide residue grade acetonitrile, dichloromethane, and hexane.

  • Standards: Certified reference standards of p,p'-DDE and this compound.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

  • Cleanup Sorbents: Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of p,p'-DDE and this compound in hexane.

  • Intermediate Standard (10 µg/mL): Create a working solution of p,p'-DDE by diluting the stock solution in hexane.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the this compound working solution by diluting its stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard. Each calibration standard, ranging from approximately 0.5 to 200 ng/mL, should be fortified with the IS solution to a final concentration of 50 ng/mL.

Sample Preparation (QuEChERS-based Method)

The following protocol is a general guideline for a solid matrix like soil or sediment.

  • Sample Homogenization: Ensure the sample is homogenous. For solid samples, air-dry and sieve to remove large debris.

  • Weighing & Hydration: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 5 mL of ultrapure water to the sample and vortex for 30 seconds.

  • Internal Standard Spiking: Fortify the sample with a known volume (e.g., 50 µL) of the 1 µg/mL this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[2]

    • Immediately shake for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube containing PSA and C18 sorbents.[3]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Concentration and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in 1 mL of hexane, vortex to mix, and transfer to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[5]

Table 1: GC-MS/MS Instrument Parameters
Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 7010B Triple Quadrupole MS or equivalent
Column DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar
Injection Volume 1 µL
Inlet Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 310 °C (hold 5 min)
Transfer Line Temp. 290 °C
Ion Source Temp. 300 °C
Quadrupole Temp. 150 °C
Collision Gas Nitrogen
Table 2: MRM Transitions for p,p'-DDE and this compound
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
p,p'-DDE (Quantifier)3182465020
p,p'-DDE (Qualifier)3182485020
This compound (IS)3262545020

Note: Precursor and product ions should be optimized based on instrument-specific tuning. The values provided are representative.

Data Presentation and Performance

The use of this compound as an internal standard ensures reliable quantification across a range of concentrations.

Table 3: Representative Quantitative Performance Data
Analyte Linearity Range (ng/mL) Correlation Coefficient (R²) LOQ (ng/g) Average Recovery (%)
p,p'-DDE0.5 - 200> 0.9990.295.8

Data is representative and based on typical performance found in literature. Actual performance may vary based on matrix and instrumentation.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final data processing.

GCMSMS_Workflow Figure 1. Experimental Workflow for p,p'-DDE Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection (e.g., Soil, Sediment) Homogenize 2. Homogenization Sample->Homogenize Spike 3. Spiking with This compound IS Homogenize->Spike Extract 4. Acetonitrile Extraction (QuEChERS) Spike->Extract Cleanup 5. Dispersive SPE Cleanup (PSA/C18) Extract->Cleanup Concentrate 6. Concentration & Reconstitution in Hexane Cleanup->Concentrate GCMS 7. GC-MS/MS Analysis (MRM Mode) Concentrate->GCMS Data 8. Data Processing GCMS->Data Quantify 9. Quantification using Internal Standard Calibration Data->Quantify

Caption: Figure 1. Experimental Workflow for p,p'-DDE Analysis.

Conclusion

The described GC-MS/MS method, incorporating this compound as an internal standard, offers a highly selective, sensitive, and reliable approach for the quantification of p,p'-DDE in challenging matrices. The protocol minimizes the impact of matrix interference and procedural variability, ensuring data of high accuracy and precision, making it suitable for regulatory monitoring and research applications.

References

Application Note: Quantitative Analysis of p,p'-DDE in Human Serum using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the organochlorine pesticide DDT. Due to its persistence, bioaccumulation, and potential adverse health effects, including endocrine disruption, monitoring its levels in biological matrices is of significant toxicological and environmental interest.

This application note details a robust and sensitive method for the quantification of p,p'-DDE in human serum using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, p,p'-DDE-d8, to ensure high accuracy and precision by correcting for matrix effects and procedural losses. The sample preparation utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is highly effective for extracting pesticides from complex biological samples.[1][2]

Principle of the Method

The method is based on stable isotope dilution analysis. A known amount of the internal standard (IS), this compound, is spiked into the serum sample prior to extraction. The sample is then subjected to a QuEChERS-based extraction and cleanup procedure.[1][3] The final extract is analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[4] The concentration of the native analyte (p,p'-DDE) is calculated by comparing its peak area response to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: p,p'-DDE and this compound (analytical grade).

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Hexane (HPLC grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • QuEChERS Sorbents: Primary Secondary Amine (PSA), C18 bulk sorbent.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance, Class A volumetric flasks and pipettes.

Sample Preparation: Modified QuEChERS Protocol

The following protocol is optimized for a 1.0 mL human serum sample.

  • Aliquoting and Spiking:

    • Pipette 1.0 mL of human serum into a 15 mL polypropylene centrifuge tube.

    • Spike the sample with 20 µL of the this compound internal standard working solution (e.g., at 50 ng/mL) to achieve a final concentration of 1 ng/mL.

    • Briefly vortex the sample for 10 seconds.

  • Solvent Extraction:

    • Add 2.0 mL of acetonitrile to the tube.

    • Add QuEChERS extraction salts: 400 mg of anhydrous MgSO₄ and 100 mg of NaCl.

    • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic layer (acetonitrile) from the aqueous/protein layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the entire acetonitrile supernatant (top layer) to a separate 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. The PSA removes organic acids and other polar interferences, while C18 removes residual lipids.

    • Vortex the tube for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet the d-SPE sorbents.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to a clean glass tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer the final extract to an LC autosampler vial for analysis.

LC-MS/MS Method Development

Liquid Chromatography (LC) Parameters

Effective chromatographic separation is achieved using a reversed-phase C18 column. A gradient elution ensures the separation of the analyte from matrix interferences and provides a sharp peak shape.

ParameterValue
LC System High-Performance or Ultra-High Performance LC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Run Time 8 minutes

Table 1: Liquid Chromatography Parameters

LC Gradient Elution

Time (min) % Mobile Phase B
0.0 50
1.0 50
5.0 98
6.5 98
6.6 50

| 8.0 | 50 |

Table 2: LC Gradient Profile

Mass Spectrometry (MS) Parameters

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization. Instrument parameters should be optimized to achieve maximum signal intensity for the target analytes.

ParameterValue
Mass Spectrometer Triple Quadrupole MS
Ionization Mode Electrospray (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometry Source and Detection Parameters

Data Presentation and Results

Quantitative Data

Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM transitions) for both p,p'-DDE and its deuterated internal standard. At least two transitions are typically monitored per compound for confident identification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Role
p,p'-DDE 316.0246.11003020Quantifier
p,p'-DDE 316.0175.11003025Qualifier
This compound 324.0252.11003020Internal Std.

Table 4: Optimized MRM Transitions and MS Parameters Note: The molecular ion of p,p'-DDE is ~318 Da, but under certain ESI conditions, fragmentation or adduct formation can occur. The listed transitions (e.g., [M-Cl+H]⁻ or other fragments) are representative and must be empirically optimized on the specific instrument used.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Serum Sample (1 mL) Spike 2. Spike with this compound IS Sample->Spike Extract 3. Add Acetonitrile & Salts (QuEChERS Extraction) Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 Cleanup 5. d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 Evap 7. Evaporate & Reconstitute Centrifuge2->Evap LC 8. LC Separation (C18 Column) Evap->LC MS 9. MS/MS Detection (MRM Mode) LC->MS Data 10. Data Analysis (Peak Integration & Quantification) MS->Data

Caption: Overall experimental workflow from sample preparation to data analysis.

Internal Standard Quantification Logic

G Analyte p,p'-DDE (Analyte) Unknown Concentration (Cx) AnalytePeak Measure Peak Area (Area_x) Analyte->AnalytePeak LC-MS/MS Analysis Ratio Calculate Peak Area Ratio (Area_x / Area_is) AnalytePeak->Ratio IS This compound (Internal Standard) Known Concentration (C_is) ISPeak Measure Peak Area (Area_is) IS->ISPeak LC-MS/MS Analysis ISPeak->Ratio Calibration Compare Ratio to Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Result Determine Unknown Concentration (Cx) Calibration->Result

References

Application Notes and Protocols for the Analysis of p,p'-DDE using p,p'-DDE-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide DDT, in various environmental and biological matrices. The use of its deuterated analog, p,p'-DDE-d8, as an internal standard is central to these methods, ensuring high accuracy and precision through isotope dilution mass spectrometry.

Introduction

The accurate quantification of p,p'-DDE is crucial for monitoring environmental contamination and assessing human exposure due to its persistence, bioaccumulation, and potential adverse health effects. The inclusion of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for analyte loss during sample preparation and for correcting matrix effects during instrumental analysis. This document outlines validated sample preparation techniques, including QuEChERS and Solid-Phase Extraction (SPE), for the analysis of p,p'-DDE in soil, water, serum/plasma, and fatty tissues by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described herein. These values can be used as a benchmark for method validation and performance verification.

MatrixPreparation MethodAnalytical MethodRecovery (%)RSD (%)LODLOQ
Soil QuEChERSGC-MS/MS85 - 115[1]< 15[1]0.1 - 1.0 µg/kg0.5 - 5.0 µg/kg[2]
Water SPEGC-MS80 - 110< 200.001 - 0.005 µg/L[3]0.005 - 0.02 µg/L[3]
Serum/Plasma SPEGC-MS/MS90 - 110< 100.05 - 0.2 µg/L0.2 - 0.5 µg/L
Fatty Tissue (Fish) QuEChERS/GPCGC-MS/MS80 - 120< 150.5 - 2.0 µg/kg2.0 - 10.0 µg/kg

Recovery and RSD (Relative Standard Deviation) are typically assessed by spiking blank matrix with known concentrations of p,p'-DDE and this compound. LOD (Limit of Detection) and LOQ (Limit of Quantification) are method-dependent and may vary based on instrumentation and matrix complexity.

Experimental Workflows

The general workflow for the analysis of p,p'-DDE in various matrices involves sample collection and homogenization, followed by extraction and cleanup to remove interfering substances, and finally, instrumental analysis.

DDE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (Soil, Water, Serum, Tissue) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Spiking Spike with This compound Internal Standard Homogenization->Spiking Extraction Extraction (QuEChERS or LLE) Spiking->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification using Isotope Dilution Data->Quantification Report Reporting Results Quantification->Report

Figure 1: General experimental workflow for p,p'-DDE analysis.

Experimental Protocols

Protocol 1: Analysis of p,p'-DDE in Soil using QuEChERS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for the extraction of pesticides from complex matrices like soil.

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

  • Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent).

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Final Extract Preparation:

  • Transfer a 4 mL aliquot of the cleaned extract to a clean tube.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene) for GC-MS analysis.

Protocol 2: Analysis of p,p'-DDE in Water using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and concentration of p,p'-DDE from water samples.

1. Sample Preparation:

  • Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Adjust the pH of the water sample to neutral (pH 7) if necessary.

  • Add a known amount of this compound internal standard solution.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Dry the cartridge by applying a vacuum for 10-15 minutes.

3. Elution and Concentration:

  • Elute the retained p,p'-DDE and this compound from the cartridge with 2 x 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and hexane).

  • Collect the eluate in a clean collection tube.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Protocol 3: Analysis of p,p'-DDE in Serum/Plasma using Solid-Phase Extraction (SPE)

This protocol is designed for the analysis of p,p'-DDE in biological fluids like serum or plasma.

1. Sample Preparation and Protein Precipitation:

  • To 1 mL of serum or plasma in a glass tube, add a known amount of this compound internal standard.

  • Add 2 mL of acetonitrile and vortex for 1 minute to precipitate proteins.

  • Centrifuge at ≥3000 x g for 10 minutes.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 or a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

3. Elution and Concentration:

  • Elute the analytes with 2 x 2 mL of dichloromethane or another suitable non-polar solvent.

  • Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The extract is ready for GC-MS analysis.

Protocol 4: Analysis of p,p'-DDE in Fatty Tissues (e.g., Fish)

This protocol is suitable for fatty matrices and incorporates a lipid removal step.

1. Sample Preparation and Extraction:

  • Homogenize approximately 2 g of the tissue sample.

  • Add a known amount of this compound internal standard.

  • Perform a solvent extraction using a mixture of hexane and dichloromethane (1:1, v/v). This can be done through sonication or accelerated solvent extraction (ASE).

2. Lipid Removal (Gel Permeation Chromatography - GPC):

  • Concentrate the initial extract to a small volume.

  • Perform GPC cleanup using a Bio-Beads S-X3 column with a suitable mobile phase (e.g., dichloromethane/cyclohexane) to separate the lipids from the smaller p,p'-DDE molecules.

  • Collect the fraction containing the analytes.

3. Further Cleanup (optional, if needed):

  • For highly contaminated samples, a subsequent cleanup on a Florisil or silica SPE cartridge may be necessary.

  • Condition the cartridge with hexane.

  • Load the GPC fraction.

  • Elute with a mixture of hexane and dichloromethane.

4. Concentration:

  • Concentrate the final eluate to a final volume of 1 mL for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis is typically performed using a gas chromatograph coupled to a mass spectrometer, preferably a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

  • Injection: Splitless injection is preferred for trace analysis.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes from other matrix components. A typical program might start at 80°C, ramp to 280°C, and hold.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used for quantification.

    • For p,p'-DDE: Monitor characteristic ions such as m/z 318, 316, 246.

    • For this compound: Monitor the corresponding deuterated ions, for example, m/z 326, 324, 252.

Quantification

Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native p,p'-DDE to the peak area of the this compound internal standard against the concentration of the native p,p'-DDE in the calibration standards. The concentration of p,p'-DDE in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.

References

Application Note and Protocols for the Quantification of p,p'-DDE-d8 in Human Serum and Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in human serum and plasma samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with p,p'-DDE-d8 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a robust technique that corrects for variations in extraction recovery and matrix effects, ensuring high accuracy and precision in the quantification of p,p'-DDE.

Introduction

p,p'-DDE is the primary metabolite of the persistent organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT). Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in the food chain and is commonly detected in human adipose tissue, serum, and plasma. Exposure to p,p'-DDE has been associated with various adverse health effects. Therefore, accurate and sensitive quantification of p,p'-DDE in human biological matrices is crucial for assessing human exposure and conducting epidemiological studies. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as this compound, is the gold standard for this type of analysis.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrumental analysis methods for the quantification of p,p'-DDE in human serum and plasma.

Reagents and Materials
  • Solvents: Acetone, n-hexane, petroleum ether, diethyl ether, dichloromethane (all pesticide residue grade or equivalent).

  • Standards: Certified reference standards of p,p'-DDE and this compound.

  • Solid Phase Extraction (SPE) Cartridges: For example, Bond Elut LRC-Certify cartridges (130mg).

  • Reagents for Sample Preparation: Anhydrous sodium sulfate, sulfuric acid.

  • Glassware: Volumetric flasks, pipettes, conical tubes, vials with PTFE-lined caps.

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, GC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE) Clean-up

This protocol combines LLE for the initial extraction of analytes from the serum/plasma matrix with SPE for cleanup to remove interfering substances.

  • Sample Thawing and Spiking: Allow the frozen human serum or plasma samples to thaw at room temperature. Vortex the samples to ensure homogeneity. To 1.0 mL of serum/plasma in a glass tube, add a known amount of the this compound internal standard solution.

  • Protein Precipitation and Initial Extraction: Add methanol to the sample to precipitate proteins. A combination of liquid-liquid extraction using a mixture of petroleum ether and diethyl ether is then performed.[1]

  • Liquid-Liquid Extraction:

    • Add 5 mL of a petroleum ether:diethyl ether (1:1, v/v) mixture to the sample tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of the solvent mixture.

    • Combine the organic extracts.

  • Clean-up with Sulfuric Acid (Optional): For samples with high lipid content, a clean-up step with concentrated sulfuric acid can be performed to remove lipids. This step should be carried out with caution.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a Bond Elut LRC-Certify SPE cartridge with 5 mL of dichloromethane followed by 5 mL of n-hexane.[1]

    • Load the combined organic extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a solvent that removes interferences without eluting the analyte of interest.

    • Elute the p,p'-DDE and this compound from the cartridge with a suitable solvent such as dichloromethane.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., toluene or isooctane) for GC-MS/MS analysis.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
  • Gas Chromatograph (GC) System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent.[1]

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 55°C held for 1.5 min, increased to 150°C at a rate of 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at a rate of 280°C, held for 1.5 min.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Mass Spectrometer (MS) System: Agilent Triple Quad 7000A or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize the performance characteristics of a typical validated method for the quantification of p,p'-DDE in human serum/plasma.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.5 - 50 µg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.2 µg/L
Limit of Quantification (LOQ)0.5 µg/L
Accuracy (Recovery)85-115%
Precision (RSD)< 15%

Table 2: Example MRM Transitions for p,p'-DDE and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p,p'-DDE31824615
p,p'-DDE (confirmation)31824815
This compound32625215

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Human Serum/Plasma Sample spike 2. Spike with this compound Internal Standard sample->spike lle 3. Liquid-Liquid Extraction (Petroleum Ether:Diethyl Ether) spike->lle spe 4. Solid Phase Extraction (SPE) Clean-up lle->spe concentrate 5. Concentration and Reconstitution spe->concentrate gcms 6. GC-MS/MS Analysis concentrate->gcms quant 7. Quantification using Isotope Dilution gcms->quant

Caption: Experimental workflow for p,p'-DDE quantification.

logical_relationship cluster_process Analytical Process cluster_correction Correction Principle analyte p,p'-DDE (Target Analyte) extraction Extraction analyte->extraction is This compound (Internal Standard) is->extraction matrix Human Serum/Plasma (Complex Matrix) matrix->extraction gc_separation GC Separation extraction->gc_separation ms_detection MS/MS Detection gc_separation->ms_detection ratio Ratio of p,p'-DDE / this compound ms_detection->ratio correction Correction for Recovery & Matrix Effects ratio->correction final_result Accurate Quantification of p,p'-DDE correction->final_result

Caption: Principle of Isotope Dilution for accurate quantification.

References

Application Notes and Protocols for the Quantification of p,p'-DDE in Biota using Isotope Dilution with p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) in biological samples (biota). p,p'-DDE is a persistent metabolite of the insecticide DDT and is known for its bioaccumulation in the food chain.[1][2] Accurate quantification of p,p'-DDE in biota is crucial for environmental monitoring and human health risk assessment.

The described methodology utilizes isotope dilution mass spectrometry (IDMS), a highly accurate and precise technique for quantification.[3] This method involves spiking the sample with a known amount of an isotopically labeled internal standard, p,p'-DDE-d8, prior to sample preparation and analysis. The use of an isotope-labeled standard corrects for the loss of analyte during sample processing and for variations in instrument response, leading to highly reliable data. The analysis is performed using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), which offers high selectivity and sensitivity.[4][5]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a definitive analytical technique that relies on altering the isotopic composition of the analyte in a sample. A known amount of an isotopically enriched standard (in this case, this compound) is added to the sample containing the native analyte (p,p'-DDE). The labeled standard is chemically identical to the native analyte and will therefore behave identically during extraction, cleanup, and analysis.

After thorough homogenization, the ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry. Since the amount of the added labeled standard is known, the concentration of the native analyte in the original sample can be accurately calculated based on this measured ratio. This approach effectively compensates for any analyte losses that may occur during the analytical procedure.

Experimental Protocols

This section details the step-by-step procedures for the quantification of p,p'-DDE in biota.

Materials and Reagents
  • Solvents: Dichloromethane, hexane, acetone (pesticide residue grade or equivalent).

  • Standards:

    • p,p'-DDE native analytical standard (≥99% purity).

    • This compound (deuterated) internal standard (≥98% purity).

  • Reagents:

    • Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).

    • Silica gel (for column chromatography, activated by heating at 180°C for 12 hours).

    • Nitrogen gas (high purity).

  • Apparatus:

    • Homogenizer (e.g., tissue grinder, blender).

    • Soxhlet extraction apparatus.

    • Rotary evaporator.

    • Chromatography columns.

    • Gas chromatograph with a tandem mass spectrometer (GC-MS/MS).

Sample Preparation and Extraction
  • Sample Homogenization: Weigh a representative portion of the biota sample (e.g., 5-10 g of fish tissue). Homogenize the sample until a uniform consistency is achieved.

  • Spiking with Internal Standard: Accurately spike the homogenized sample with a known amount of this compound solution. The spiking level should be chosen to be in the mid-range of the expected p,p'-DDE concentration in the samples.

  • Drying: Mix the spiked homogenate with anhydrous sodium sulfate until a free-flowing powder is obtained. This step removes water from the sample.

  • Soxhlet Extraction: Transfer the dried sample into a Soxhlet extraction thimble and extract with dichloromethane for 18-24 hours.

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

Extract Cleanup

The crude extract may contain lipids and other co-extractives that can interfere with the GC-MS/MS analysis. A cleanup step is therefore necessary.

  • Lipid Removal (if necessary): For fatty tissues, a lipid removal step such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a suitable sorbent is required.

  • Silica Gel Chromatography:

    • Prepare a silica gel column.

    • Apply the concentrated extract to the top of the column.

    • Elute the column with a suitable solvent system (e.g., a hexane/dichloromethane gradient) to separate p,p'-DDE from interfering compounds.

    • Collect the fraction containing p,p'-DDE.

  • Final Concentration: Concentrate the cleaned extract under a gentle stream of nitrogen to the final volume required for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Instrument Conditions:

    • Gas Chromatograph:

      • Injector: Splitless mode.

      • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

      • Oven Temperature Program: Optimized for the separation of p,p'-DDE. A typical program might be: initial temperature of 100°C, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two MRM transitions for both p,p'-DDE and this compound to ensure selectivity and confirm the identity of the analytes. The specific precursor and product ions should be determined by infusing the pure standards into the mass spectrometer.

    • p,p'-DDE: A common transition is m/z 318 -> 246.

    • This compound: A common transition is m/z 326 -> 252.

  • Calibration: Prepare a series of calibration standards containing known concentrations of native p,p'-DDE and a constant concentration of the this compound internal standard. Analyze these standards to generate a calibration curve by plotting the response ratio (peak area of native p,p'-DDE / peak area of this compound) against the concentration of the native p,p'-DDE.

Data Presentation

The quantitative results for p,p'-DDE in various biota samples are summarized in the table below. Concentrations are typically reported in nanograms per gram (ng/g) on a wet weight or lipid weight basis.

Sample IDBiota Typep,p'-DDE Concentration (ng/g wet weight)This compound Recovery (%)
B-001Fish Liver152.395.2
B-002Bird Egg289.191.8
B-003Marine Mammal Blubber1250.798.5
B-004Fish Muscle45.693.4
QC-BlankN/A< Limit of DetectionN/A
QC-SpikeFish Muscle98.7 (98.7% Recovery)96.1

Visualizations

The following diagrams illustrate the experimental workflow and the principle of the isotope dilution method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis SampleCollection Biota Sample Collection Homogenization Homogenization SampleCollection->Homogenization Spiking Spiking with this compound Homogenization->Spiking Drying Drying with Na2SO4 Spiking->Drying Extraction Soxhlet Extraction Drying->Extraction Concentration1 Initial Concentration Extraction->Concentration1 LipidRemoval Lipid Removal (GPC/SPE) Concentration1->LipidRemoval SilicaCleanup Silica Gel Chromatography LipidRemoval->SilicaCleanup Concentration2 Final Concentration SilicaCleanup->Concentration2 GCMSMS GC-MS/MS Analysis Concentration2->GCMSMS DataProcessing Data Processing GCMSMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for p,p'-DDE quantification.

isotope_dilution_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis Native Unknown Amount of native p,p'-DDE Mixture Sample + Standard Mixture Native->Mixture Labeled Known Amount of labeled this compound Labeled->Mixture MS Mass Spectrometry (Measure Ratio of Native/Labeled) Mixture->MS Calculation Calculate Unknown Amount MS->Calculation

Caption: Principle of isotope dilution mass spectrometry.

References

Application Note: Establishing Calibration Curves with p,p'-DDE-d8 for the Quantification of p,p'-DDE in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of persistent organic pollutants (POPs) in environmental matrices is crucial for monitoring environmental contamination and assessing potential risks to human health. p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a primary metabolite of the insecticide DDT, is a widespread environmental contaminant known for its persistence, bioaccumulation, and potential endocrine-disrupting effects. Reliable analytical methods are essential for determining its concentration in complex samples such as soil, water, and sediment.

The use of isotopically labeled internal standards is a well-established technique to improve the accuracy and precision of quantitative analysis, especially when dealing with complex matrices that can cause signal suppression or enhancement. This application note provides a detailed protocol for establishing calibration curves using p,p'-DDE-d8 as an internal standard for the accurate determination of p,p'-DDE in environmental samples by gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound helps to compensate for variations in sample preparation, extraction efficiency, and instrument response.[1][2][3]

Experimental Protocols

This section details the methodologies for sample preparation, the creation of calibration standards, and the instrumental analysis for the quantification of p,p'-DDE.

Materials and Reagents
  • Solvents: Hexane, Dichloromethane (DCM), Acetone (pesticide residue grade or equivalent)

  • Standards:

    • p,p'-DDE analytical standard (≥98% purity)

    • This compound internal standard (≥98% purity)

  • Solid Phase Extraction (SPE) Cartridges: e.g., 6 mL, 500 mg C18 cartridges for water samples

  • Drying Agent: Anhydrous sodium sulfate

  • Environmental Matrix Blanks: Soil, water, and sediment samples known to be free of p,p'-DDE.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of p,p'-DDE and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with hexane. These solutions should be stored at -20°C.

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute the primary stock solutions to create intermediate standards of p,p'-DDE and this compound in hexane.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Prepare a working solution of this compound at a concentration of 1 µg/mL in hexane. This solution will be used to spike all samples, blanks, and calibration standards.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the p,p'-DDE intermediate standard with hexane to achieve final concentrations ranging from 0.5 ng/mL to 100 ng/mL. A typical calibration curve may include the following points: 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

    • Spike each calibration standard with the internal standard (this compound) to a final concentration of 10 ng/mL.

Sample Preparation
  • Collect 1 L of water in a pre-cleaned amber glass bottle.

  • Spike the sample with a known amount of the this compound internal standard spiking solution.

  • Condition a C18 SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Pass the entire 1 L water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.

  • After extraction, dry the cartridge by purging with nitrogen for 10 minutes.

  • Elute the trapped analytes with 10 mL of a dichloromethane/hexane (1:1, v/v) mixture.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Homogenize the soil or sediment sample and weigh 10 g (dry weight equivalent) into a Soxhlet extraction thimble.

  • Spike the sample with the this compound internal standard spiking solution.

  • Extract the sample for 18-24 hours using a Soxhlet apparatus with 200 mL of a hexane/acetone (1:1, v/v) mixture.[4]

  • After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Perform a cleanup step using a Florisil or silica gel column to remove interfering compounds.

  • Elute the analytes with a suitable solvent mixture (e.g., hexane/dichloromethane).

  • Concentrate the final eluate to 1 mL.

GC-MS Instrumental Analysis
  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 1 minute.

      • Ramp 1: 25°C/min to 180°C.

      • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • p,p'-DDE: m/z 318 (quantification), 246 (confirmation).

      • This compound: m/z 326 (quantification).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

The following table summarizes the expected quantitative data for the calibration curves of p,p'-DDE in different environmental matrices.

ParameterWaterSoilSediment
Calibration Range (ng/mL) 0.5 - 1001 - 2001 - 200
Linearity (R²) > 0.995[5]> 0.99> 0.99
Limit of Detection (LOD) (ng/mL) 0.10.50.5
Limit of Quantification (LOQ) (ng/mL) 0.341.51.5
Recovery (%) 85 - 11580 - 12080 - 120

Note: LOD and LOQ values are estimates and should be experimentally determined by each laboratory following established procedures, such as the signal-to-noise ratio or the standard deviation of the blank.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, Sediment) Spiking_IS Spike with This compound Sample_Collection->Spiking_IS Extraction Extraction (SPE for Water, Soxhlet for Soil/Sediment) Spiking_IS->Extraction Cleanup Extract Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration to 1 mL Cleanup->Concentration GCMS_Analysis GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Calibration_Curve Establish Calibration Curve GCMS_Analysis->Calibration_Curve Quantification Quantify p,p'-DDE Calibration_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for p,p'-DDE analysis.

p,p'-DDE Signaling Pathway

p,p'-DDE is known to act as an endocrine disruptor, partly by functioning as an agonist for the estrogen receptor (ER). This can lead to the activation of transcription factor AP-1 (Activator Protein-1), which regulates the expression of genes involved in cell proliferation and differentiation.

Signaling_Pathway DDE p,p'-DDE ER Estrogen Receptor (ER) DDE->ER Binds to MAPK_Pathway MAPK Signaling Cascade (e.g., p38) ER->MAPK_Pathway Activates AP1 AP-1 Activation (Jun/Fos) MAPK_Pathway->AP1 Leads to Gene_Expression Altered Gene Expression (Cell Proliferation, etc.) AP1->Gene_Expression Regulates

References

Application Notes and Protocols for Monitoring DDT Contamination Using p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) and its primary metabolite, dichlorodiphenyldichloroethylene (DDE), pose significant environmental and health risks due to their toxicity, persistence, and bioaccumulation. Accurate and reliable monitoring of these contaminants in various environmental matrices is crucial for assessing exposure and ensuring environmental protection. The use of isotopically labeled internal standards, such as p,p'-DDE-d8, in conjunction with gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is the gold standard for the quantitative analysis of DDT and its metabolites. This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.

These application notes provide detailed protocols for the use of this compound as an internal standard for the monitoring of DDT contamination in environmental samples.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled analog of the target analyte (in this case, this compound) to the sample at the beginning of the analytical process. This labeled compound is chemically identical to the native analyte and therefore exhibits the same behavior during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract using mass spectrometry, the initial concentration of the native analyte in the sample can be accurately calculated, compensating for any procedural losses.

Experimental Protocols

This section outlines the detailed methodologies for the analysis of DDT and its metabolites in various matrices using this compound as an internal standard. The protocols are based on established methods such as the U.S. Environmental Protection Agency (EPA) Method 8081B for organochlorine pesticides.[1][2][3][4][5]

Preparation of Standards and Reagents

1.1. Stock Solutions:

  • Analyte Stock Solution (1000 µg/mL): Purchase certified standard solutions of p,p'-DDT, o,p'-DDT, p,p'-DDE, o,p'-DDE, p,p'-DDD, and o,p'-DDD in a suitable solvent such as isooctane or prepare from neat materials.

  • Internal Standard Stock Solution (1000 µg/mL): Purchase a certified standard solution of this compound.

1.2. Working Standard Solutions:

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). Each calibration standard should be fortified with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).

  • Internal Standard Spiking Solution: Prepare a spiking solution of this compound at a concentration appropriate for spiking into the samples before extraction (e.g., 1 µg/mL).

1.3. Reagents and Solvents:

  • All solvents (e.g., acetone, hexane, dichloromethane, acetonitrile) should be pesticide-residue grade or equivalent.

  • Anhydrous sodium sulfate, baked at 400°C for 4 hours.

  • Florisil, deactivated with 1-2% (w/w) water.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for water, soil/sediment, and biological tissues.

2.1. Water Samples (Based on EPA Method 3510C/3520C)

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with a known amount of the this compound internal standard spiking solution.

  • Adjust the pH of the sample to between 5 and 9 with sulfuric acid or sodium hydroxide, if necessary.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract into a flask.

  • Repeat the extraction two more times using fresh 60 mL portions of dichloromethane.

  • Combine the three dichloromethane extracts and dry by passing through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a rotary evaporator.

2.2. Soil and Sediment Samples (Based on EPA Method 3540C/3550C)

  • Homogenize the soil or sediment sample.

  • Weigh 10-30 g of the sample into a beaker.

  • Spike the sample with a known amount of the this compound internal standard spiking solution and mix thoroughly.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Transfer the mixture to a Soxhlet extractor or an appropriate vessel for pressurized fluid extraction (PFE) or ultrasonic extraction.

  • Extract the sample with an appropriate solvent mixture (e.g., 1:1 hexane/acetone) for a sufficient duration (e.g., 6-18 hours for Soxhlet).

  • Concentrate the extract to a final volume of 1 mL.

2.3. Biological Tissue (Fish) Samples (QuEChERS-based Method)

  • Homogenize approximately 10 g of the tissue sample.

  • Spike the homogenized sample with a known amount of the this compound internal standard spiking solution.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifuge the sample at >1500 rcf for 1 minute.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).

  • Vortex for 30 seconds and centrifuge.

  • Transfer the cleaned extract to a vial for GC-MS/MS analysis.

Extract Cleanup (if necessary)

For complex matrices, a cleanup step may be required to remove interferences. Florisil column cleanup (EPA Method 3620C) is a common technique.

  • Prepare a chromatography column with activated Florisil.

  • Pre-wet the column with hexane.

  • Load the concentrated extract onto the column.

  • Elute the analytes with appropriate solvents (e.g., hexane, diethyl ether/hexane mixtures).

  • Collect the eluate and concentrate to a final volume of 1 mL.

Instrumental Analysis: GC-MS/MS

4.1. GC-MS/MS Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating DDT and its metabolites.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: 230-280°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

4.2. MRM Transitions: Select appropriate precursor and product ions for each analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
p,p'-DDE318246248
o,p'-DDE318246211
p,p'-DDD235165200
o,p'-DDD235165200
p,p'-DDT235165200
o,p'-DDT235165200
This compound (IS) 326 252 254
Data Analysis and Calculation

The concentration of each analyte is calculated using the following formula:

Concentration = (Ax / Ais) * (Cis / RRF) * (Vf / Ws)

Where:

  • Ax = Peak area of the analyte

  • Ais = Peak area of the internal standard (this compound)

  • Cis = Concentration of the internal standard

  • RRF = Relative Response Factor (determined from the calibration curve)

  • Vf = Final volume of the extract

  • Ws = Weight or volume of the sample

Data Presentation

The following tables summarize typical quantitative data for the analysis of DDT and its metabolites using an isotope dilution method.

Table 1: Method Performance in Fish Tissue (Trout)

AnalyteSpiking Level (ng/g)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
p,p'-DDE5-10073-1121.4-17.90.6-8.32-25
p,p'-DDT5-10073-1121.4-17.90.6-8.32-25
o,p'-DDE5-10073-1121.4-17.90.6-8.32-25
o,p'-DDT5-10073-1121.4-17.90.6-8.32-25
p,p'-DDD5-10073-1121.4-17.90.6-8.32-25

Table 2: Method Performance in Soil and Water

MatrixAnalyteRecovery (%)RSD (%)LOQ
SoilDDTs72-120<150.0165 mg/kg
WaterDDTs83-110<150.132 µg/L

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water, Soil, Biota) Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Extraction 3. Extraction (LLE, Soxhlet, QuEChERS) Spiking->Extraction Cleanup 4. Column Chromatography (e.g., Florisil) Extraction->Cleanup If necessary Concentration 5. Concentration Extraction->Concentration Cleanup->Concentration GCMS 6. GC-MS/MS Analysis Concentration->GCMS Quantification 7. Quantification (Isotope Dilution Calculation) GCMS->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: General workflow for DDT analysis using this compound.

Isotope_Dilution_Principle cluster_sample Initial Sample cluster_spiked_sample Spiked Sample cluster_final_extract Final Extract cluster_ms Mass Spectrometry Analyte Native Analyte (e.g., p,p'-DDE) Spiked_Analyte Native Analyte Analyte->Spiked_Analyte Final_Analyte Native Analyte Spiked_Analyte->Final_Analyte Extraction & Cleanup (Potential Loss) IS Internal Standard (this compound) Final_IS Internal Standard IS->Final_IS Extraction & Cleanup (Same Proportional Loss) MS_Analysis Measure Ratio (Analyte / IS) Final_Analyte->MS_Analysis:f0 Final_IS->MS_Analysis:f1

Caption: Principle of the Isotope Dilution Method (IDM).

References

Application Notes and Protocols for the Analytical Method Validation of p,p'-DDE using p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the validation of analytical methods for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in various environmental and biological matrices using its deuterated internal standard, p,p'-DDE-d8. The use of an isotopically labeled internal standard, such as this compound, is a robust technique, often referred to as isotope dilution mass spectrometry (IDMS), which enhances the accuracy and precision of the measurement by correcting for analyte losses during sample preparation and analysis.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

p,p'-DDE is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[5] Due to its persistence, bioaccumulation, and potential adverse health effects, monitoring p,p'-DDE levels in various matrices is crucial. This document outlines the validation of a sensitive and selective analytical method using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard. The validation parameters are established in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).

Analytical Method Overview

The method involves the extraction of p,p'-DDE and the internal standard from the sample matrix, followed by cleanup and analysis by GC-MS/MS. The quantification is based on the ratio of the response of the native analyte to its isotopically labeled internal standard.

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Validation Sample Sample Collection Spike Spiking with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Sample Cleanup (e.g., Florisil) Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant Validation Method Validation Quant->Validation

Caption: A generalized workflow for the analysis of p,p'-DDE using an internal standard.

Experimental Protocols

  • Solvents: Acetone, acetonitrile, hexane, dichloromethane (all pesticide residue grade or equivalent).

  • Standards: Certified reference standards of p,p'-DDE and this compound.

  • Solid Phase Extraction (SPE): C18 or Florisil cartridges.

  • Gases: Helium (carrier gas), Nitrogen (drying gas).

A generic sample preparation protocol is described below. This may need to be optimized based on the specific sample matrix (e.g., serum, water, soil, or fish tissue).

  • Sample Homogenization: Homogenize solid samples as required.

  • Internal Standard Spiking: To a known amount of the sample (e.g., 1 g of tissue or 100 mL of water), add a precise volume of the this compound internal standard solution.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, perform extraction with a suitable organic solvent like hexane or dichloromethane.

    • Solid Phase Extraction (SPE): For aqueous samples, pass the sample through a conditioned C18 cartridge. For solid samples, an initial solvent extraction is followed by SPE for cleanup.

  • Cleanup: The extracted sample is passed through a cleanup column (e.g., Florisil) to remove interfering matrix components.

  • Concentration and Reconstitution: The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS/MS analysis.

The analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimized for the separation of p,p'-DDE from other potential interferences.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Table 1: Example GC-MS/MS Parameters for p,p'-DDE and this compound

Parameterp,p'-DDEThis compound
Precursor Ion (m/z) 318.0326.0
Product Ion 1 (m/z) 246.0254.0
Product Ion 2 (m/z) 176.0184.0
Collision Energy (eV) Optimized for the specific instrumentOptimized for the specific instrument

Note: The specific ions and collision energies may vary depending on the instrument used and should be optimized accordingly.

Method Validation

The analytical method is validated to ensure its suitability for its intended purpose. The key validation parameters are outlined below.

Logical Relationship of Validation Parameters:

validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range

Caption: Interrelationship of analytical method validation parameters.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of p,p'-DDE and its internal standard in blank matrix samples. The use of MRM in GC-MS/MS provides a high degree of specificity.

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are prepared by analyzing a series of standards at different concentrations. A minimum of five concentration levels is recommended.

Table 2: Linearity and Range Data

ParameterAcceptance CriteriaTypical Result
Calibration Range Dependent on expected sample concentrations0.1 - 30 ng/mL
Correlation Coefficient (r²) ≥ 0.995> 0.998
Regression Model Linear, weighted if necessaryLinear

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking blank matrix with known concentrations of p,p'-DDE and calculating the percent recovery.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

Table 3: Accuracy and Precision Data

Spiked Concentration (ng/g)Mean Recovery (%)RSD (%) RepeatabilityRSD (%) Intermediate Precision
Low QC95.25.87.2
Medium QC98.74.16.5
High QC101.53.55.9

Acceptance criteria for recovery are typically within 70-120%, with RSD values not exceeding 20%.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 4: LOD and LOQ Data

ParameterMethod of DeterminationTypical Value (µg/kg)
LOD Signal-to-noise ratio of 3:10.6 - 8.3
LOQ Signal-to-noise ratio of 10:12 - 25

These values are highly dependent on the sample matrix and instrumentation.

The recovery of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. The use of a stable isotope-labeled internal standard corrects for losses during sample preparation, and therefore, the recovery of the internal standard is monitored.

Table 5: Internal Standard Recovery

Sample MatrixMean Recovery of this compound (%)Acceptance Criteria (%)
Water9260 - 120
Sediment8550 - 130
Biological Tissue8850 - 130

Conclusion

The described analytical method using this compound as an internal standard with GC-MS/MS detection is a robust, sensitive, and specific method for the quantification of p,p'-DDE in various matrices. The validation data presented demonstrate that the method meets the typical requirements for accuracy, precision, linearity, and sensitivity, making it suitable for routine monitoring and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p,p'-DDE-d8 for Matrix Effect Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing p,p'-DDE-d8 concentration to minimize matrix effects in analytical chemistry. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance and troubleshooting for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my analysis?

A1: this compound serves as an internal standard (IS), which is a known amount of a compound added to a sample at the beginning of the analytical process. Its primary role is to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies and instrument fluctuations. By comparing the signal of the target analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.

Q2: How does this compound help in minimizing matrix effects?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement. Since this compound is a deuterated analogue of p,p'-DDE, it has very similar chemical and physical properties to the non-labeled analyte. This means it will be affected by the matrix in a similar way. By using the ratio of the analyte signal to the internal standard signal, the impact of matrix effects can be normalized, leading to more accurate results.

Q3: Can the concentration of this compound itself contribute to matrix effects?

A3: Yes, it is possible. While internal standards are used to correct for matrix effects, a very high concentration of the internal standard can itself contribute to the overall matrix load, potentially causing ion suppression for the analyte or other compounds in the sample. Therefore, it is crucial to optimize the concentration of this compound to a level that provides a stable and robust signal without negatively impacting the analysis.

Q4: What are the signs that my this compound concentration may not be optimal?

A4: Several indicators may suggest that the concentration of your internal standard is not optimized:

  • Poor reproducibility: High variability in the analyte-to-internal standard response ratio across replicate injections.

  • Non-linear calibration curves: A lack of linearity in your calibration curve can indicate that the internal standard is not effectively compensating for matrix effects at different analyte concentrations.

  • Signal suppression of the analyte: If the addition of the internal standard leads to a decrease in the analyte signal, its concentration may be too high.

  • Low signal-to-noise ratio for the internal standard: If the concentration is too low, the internal standard's signal may be weak and unreliable.

Troubleshooting Guide

Issue 1: High variability in the internal standard peak area across samples.

  • Possible Cause: Inconsistent addition of the internal standard solution to each sample.

  • Solution: Ensure that the pipetting or dispensing equipment used to add the this compound solution is calibrated and functioning correctly. Prepare a fresh dilution of the internal standard if necessary.

Issue 2: The analyte and this compound do not co-elute perfectly.

  • Possible Cause: The deuterium labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte.

  • Solution: While perfect co-elution is ideal, a small, consistent shift in retention time is often acceptable. The key is that both the analyte and the internal standard experience similar matrix effects. If the retention time shift is significant, you may need to adjust your chromatographic method.

Issue 3: The internal standard signal is weak or absent.

  • Possible Cause: The concentration of the this compound spiking solution is too low, or the internal standard has degraded.

  • Solution: Prepare a new, more concentrated stock solution of this compound. Verify the stability of the internal standard in your solvent and storage conditions.

Experimental Protocol: Optimizing this compound Concentration

This protocol outlines a general procedure for determining the optimal concentration of this compound to minimize matrix effects for the analysis of a target analyte in a specific sample matrix.

Objective: To identify the this compound concentration that provides a stable and reproducible signal and effectively compensates for matrix effects without causing signal suppression of the target analyte.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target analyte and a separate stock solution of this compound in a suitable solvent (e.g., hexane, acetonitrile).

    • Create a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range in your samples.

  • Matrix Extract Preparation:

    • Extract a representative blank sample of the matrix (e.g., soil, water, plasma) using your established sample preparation method, but without the addition of the internal standard. This will serve as your matrix extract.

  • Experiment Setup:

    • Divide the matrix extract into several aliquots.

    • Spike each aliquot with the same concentration of the target analyte (a mid-range concentration from your calibration curve is recommended).

    • Spike each of these aliquots with a different concentration of this compound. It is recommended to test a range of concentrations, for example, 10 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL.

    • Prepare a set of solvent-based standards with the same analyte and varying this compound concentrations for comparison.

  • Analysis:

    • Analyze all prepared samples and standards using your analytical method (e.g., GC-MS, LC-MS).

  • Data Evaluation:

    • Calculate the Matrix Effect (ME): ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent)] * 100 Calculate the ME for the target analyte at each this compound concentration. A value close to 100% indicates minimal matrix effect.

    • Evaluate the Analyte/Internal Standard Response Ratio: Calculate the ratio of the analyte peak area to the this compound peak area for each concentration level in the matrix.

    • Assess Reproducibility: Inject each sample multiple times (n=3-5) and calculate the relative standard deviation (RSD) of the analyte/internal standard response ratio.

Data Presentation:

The following table provides a template for summarizing the data from your optimization experiment. Please note that the values presented here are for illustrative purposes only and will vary depending on the specific analyte, matrix, and instrument conditions.

This compound Concentration (ng/mL)Analyte Peak Area (Matrix)Analyte Peak Area (Solvent)Matrix Effect (%)Analyte/IS Response RatioRSD of Response Ratio (%)
1075,000100,000751.58.2
5078,000100,000783.13.5
10076,000100,000766.22.1
20070,000100,0007012.04.8

Interpretation:

In the example data above, the 100 ng/mL concentration of this compound provides the best performance, as indicated by the lowest RSD of the response ratio, suggesting the most effective compensation for matrix effects at this level.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spiking Spiking cluster_analysis Analysis & Evaluation A Prepare Analyte and IS Stock Solutions C Spike Matrix Aliquots with Analyte A->C B Prepare Blank Matrix Extract B->C D Spike with Varying IS Concentrations C->D E Instrumental Analysis (GC/LC-MS) D->E F Calculate Matrix Effect E->F G Evaluate Response Ratio & RSD E->G H Determine Optimal IS Concentration F->H G->H

Caption: Experimental workflow for optimizing internal standard concentration.

Matrix_Effect_Concept cluster_source Ion Source cluster_detector Detector cluster_correction Correction Logic Analyte Analyte Signal Signal Response Analyte->Signal Ionization Matrix Matrix Components Matrix->Analyte Interference (Suppression/Enhancement) IS Internal Standard (this compound) Matrix->IS Similar Interference IS->Signal Ionization Logic Response Ratio (Analyte/IS) Normalizes for Interference

Technical Support Center: Isotopic Interference Correction for p,p'-DDE Analysis using p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for correcting isotopic interference when analyzing p,p'-DDE with the aid of its deuterated internal standard, p,p'-DDE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and mitigating this common analytical challenge in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of p,p'-DDE and this compound analysis?

A1: Isotopic interference, also known as crosstalk, occurs when the signal of the unlabeled analyte (p,p'-DDE) contributes to the mass channel of its stable isotope-labeled internal standard (this compound). This happens because of the natural abundance of heavy isotopes (e.g., ¹³C and ³⁷Cl) in the p,p'-DDE molecule. This can result in a small fraction of p,p'-DDE molecules having a mass-to-charge ratio (m/z) that overlaps with that of the deuterated internal standard. This overlap can lead to inaccuracies in quantification, especially at low analyte concentrations.

Q2: Why is p,p'-DDE particularly susceptible to isotopic interference?

A2: p,p'-DDE (C₁₄H₈Cl₄) contains four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). The presence of multiple chlorine atoms significantly increases the probability of isotopic variants of p,p'-DDE that can interfere with the signal of the this compound internal standard.

Q3: How does isotopic interference affect my quantitative results?

A3: Isotopic interference can lead to a positive bias in the measured concentration of the internal standard. This, in turn, can cause an underestimation of the native analyte concentration, particularly at high analyte-to-internal standard concentration ratios. This phenomenon can also result in non-linear calibration curves, complicating data analysis.[1][2][3]

Q4: What are the common signs of isotopic interference in my data?

A4: The most common indicators of isotopic interference include:

  • Non-linear calibration curves , especially at higher concentrations of p,p'-DDE.

  • Observing a signal in the this compound mass channel when analyzing a high-concentration standard of only native p,p'-DDE.

  • Inaccurate and imprecise results for quality control samples.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to isotopic interference.

Problem: My calibration curve for p,p'-DDE is non-linear.

Possible Cause Suggested Solution
Significant isotopic contribution from p,p'-DDE to the this compound signal at high concentrations.1. Experimentally Determine the Isotopic Interference: Follow the detailed protocol below to calculate a correction factor. 2. Apply a Mathematical Correction: Use the calculated correction factor to adjust the response of the internal standard in your data processing software. 3. Use a Non-Linear Calibration Model: Instead of a linear fit, employ a quadratic or other appropriate non-linear regression model for your calibration curve.[1][2]
Matrix Effects: Components of the sample matrix may be enhancing or suppressing the ionization of the analyte or internal standard.1. Optimize Sample Preparation: Employ more rigorous cleanup steps to remove interfering matrix components. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

Problem: I am observing a peak for this compound in my blank samples that only contain the native p,p'-DDE standard.

Possible Cause Suggested Solution
Isotopic contribution from the native p,p'-DDE standard to the m/z of the deuterated internal standard.This confirms the presence of isotopic interference. Proceed with the experimental protocol to determine the correction factor and apply it to your sample results.
Contamination: The native p,p'-DDE standard may be contaminated with this compound.Analyze a fresh, certified p,p'-DDE standard from a reputable supplier to rule out contamination.

Experimental Protocols

Protocol 1: Experimental Determination of the Isotopic Interference Correction Factor

This protocol outlines the steps to quantify the contribution of native p,p'-DDE to the this compound signal.

Methodology:

  • Prepare a High-Concentration p,p'-DDE Standard: Prepare a solution of native p,p'-DDE at a concentration that is representative of the upper range of your calibration curve (e.g., 100 ng/mL) in a suitable solvent. This solution should not contain any this compound.

  • Prepare a this compound Standard: Prepare a separate solution of this compound at the concentration you typically use in your analytical runs (e.g., 20 ng/mL).

  • GC-MS/MS Analysis:

    • Inject the high-concentration native p,p'-DDE standard and acquire data, monitoring the MRM transitions for both native p,p'-DDE and this compound.

    • Inject the this compound standard and acquire data, monitoring the same MRM transitions.

  • Data Analysis:

    • Measure the peak area of the signal observed in the this compound channel from the injection of the native p,p'-DDE standard. This is the interference signal.

    • Measure the peak area of the signal in the this compound channel from the injection of the this compound standard.

  • Calculate the Correction Factor (CF): CF (%) = (Peak Area of Interference in this compound channel / Peak Area of native p,p'-DDE) x 100

Example Calculation:

AnalyteConcentration (ng/mL)Peak Area (Analyte Channel)Peak Area (IS Channel)
p,p'-DDE1005,000,00050,000
This compound20-4,800,000

CF (%) = (50,000 / 5,000,000) x 100 = 1.0%

Protocol 2: Application of the Correction Factor

Once the correction factor is determined, it can be applied to your sample data.

Methodology:

Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * (CF/100))

Example Application:

  • Measured Analyte Peak Area: 2,500,000

  • Measured IS Peak Area: 4,900,000

  • Correction Factor (CF): 1.0%

Corrected IS Peak Area = 4,900,000 - (2,500,000 * 0.01) = 4,875,000

This corrected internal standard peak area should then be used for the final concentration calculation.

Data Presentation

Table 1: Example GC-MS/MS Parameters for p,p'-DDE and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
p,p'-DDE31824620
p,p'-DDE (confirmation)31824820
This compound32625220
This compound (confirmation)32625420

Note: These are example parameters and should be optimized for your specific instrument.

Visualizations

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_calculation Correction cluster_solution Solution NonLinearity Non-Linear Calibration Curve or IS Signal in Analyte-Only Standard RunStandards Analyze High Concentration Native p,p'-DDE Standard and This compound Standard Separately NonLinearity->RunStandards Start Troubleshooting MeasureSignals Measure Peak Areas in Both Analyte and IS Channels RunStandards->MeasureSignals CalculateCF Calculate Correction Factor (CF) MeasureSignals->CalculateCF ApplyCorrection Apply CF to Sample Data: Corrected IS Area = Measured IS Area - (Measured Analyte Area * (CF/100)) CalculateCF->ApplyCorrection Quantify Quantify p,p'-DDE using Corrected IS Peak Area ApplyCorrection->Quantify

Caption: Workflow for identifying and correcting isotopic interference.

Logical_Relationship Analyte p,p'-DDE (Native Analyte) Interference Isotopic Contribution (e.g., from ¹³C, ³⁷Cl) Analyte->Interference MS_Signal_Analyte MS Signal for p,p'-DDE Analyte->MS_Signal_Analyte Primary Signal IS This compound (Internal Standard) MS_Signal_IS MS Signal for This compound IS->MS_Signal_IS Primary Signal Interference->MS_Signal_IS Crosstalk Bias Inaccurate Quantification (Underestimation of Analyte) MS_Signal_IS->Bias Leads to

Caption: Logical relationship of isotopic interference in p,p'-DDE analysis.

References

addressing p,p'-DDE-d8 signal suppression in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of p,p'-DDE-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

A1: this compound is the deuterated form of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a major and persistent metabolite of the insecticide DDT. In analytical chemistry, this compound is used as an internal standard (IS). Because it is chemically almost identical to the non-labeled p,p'-DDE, it is added to samples at a known concentration to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and instrument response. This leads to more accurate and precise quantification of the target analyte.

Q2: What is signal suppression and how does it affect my results for this compound?

A2: Signal suppression, also known as the matrix effect, is a common phenomenon in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] It occurs when components in the sample matrix (e.g., fats, proteins, salts in blood, soil, or food extracts) co-elute with this compound and interfere with its ionization in the instrument's source.[1] This interference reduces the number of this compound ions that reach the detector, leading to a lower-than-expected signal. Signal suppression can negatively impact the accuracy and precision of your quantitative results.[3]

Q3: Can the this compound internal standard also be affected by signal suppression?

A3: Yes. While internal standards are designed to compensate for matrix effects, they are not immune to them. If the internal standard experiences a different degree of signal suppression than the native analyte, it can lead to inaccurate results.[4] This can happen if the analyte and internal standard do not perfectly co-elute, exposing them to different matrix components as they enter the mass spectrometer.

Q4: How can I determine if matrix effects are causing the low signal of my this compound?

A4: A post-extraction spike analysis is a straightforward experiment to assess the impact of the matrix on your this compound signal. You would prepare two sets of samples: one where the standard is spiked into a clean solvent and another where it's spiked into a blank matrix extract after the extraction process. A significantly lower peak area in the matrix sample compared to the clean solvent indicates ion suppression.

Troubleshooting Guide: Addressing this compound Signal Suppression

This guide provides a systematic approach to troubleshooting and mitigating signal suppression of this compound.

Problem: Low or inconsistent signal for this compound.

Initial Assessment:

  • Confirm Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. A dirty ion source can cause a general decrease in signal for all ions.

  • Check Standard Integrity: Verify the concentration and purity of your this compound stock and working solutions. Improper storage can lead to degradation.

  • Evaluate Chromatography: Examine the chromatograms to confirm the peak shape and retention time of this compound. Ensure it is co-eluting with the native p,p'-DDE. Even slight separation due to the deuterium isotope effect can expose them to different matrix environments.

Troubleshooting Workflow Diagram

start Start: Low this compound Signal check_instrument 1. Check Instrument Performance (Tuning, Calibration, Cleanliness) start->check_instrument check_standard 2. Verify Standard Integrity (Concentration, Purity, Storage) check_instrument->check_standard eval_chrom 3. Evaluate Chromatography (Peak Shape, Retention Time, Co-elution) check_standard->eval_chrom is_issue_resolved Issue Resolved? eval_chrom->is_issue_resolved end_resolved End: Problem Solved is_issue_resolved->end_resolved Yes matrix_effects Potential Matrix Effects is_issue_resolved->matrix_effects No optimize_prep 4. Optimize Sample Preparation matrix_effects->optimize_prep Mitigation Strategy sub_prep1 a. Improve Cleanup (SPE, d-SPE) optimize_prep->sub_prep1 sub_prep2 b. Dilute Sample Extract optimize_prep->sub_prep2 optimize_chrom 5. Optimize Chromatography sub_prep1->optimize_chrom sub_prep2->optimize_chrom sub_chrom1 a. Change Gradient Profile optimize_chrom->sub_chrom1 sub_chrom2 b. Use Different Column Chemistry optimize_chrom->sub_chrom2 re_eval Re-evaluate Signal sub_chrom1->re_eval Re-evaluate sub_chrom2->re_eval Re-evaluate is_issue_resolved2 Issue Resolved? re_eval->is_issue_resolved2 Check is_issue_resolved2->end_resolved Yes end_unresolved End: Consult Senior Analyst is_issue_resolved2->end_unresolved No

Caption: Troubleshooting workflow for low this compound signal.

Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to reduce the amount of co-extracted matrix components.

    • Improve Cleanup: For fatty matrices, consider using a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove lipids and pigments. For soil or sediment, a multi-step cleanup using different SPE cartridges may be necessary.

    • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure your instrument has sufficient sensitivity to detect the diluted this compound.

  • Optimize Chromatography:

    • Adjust the Gradient: Modify the mobile phase gradient to better separate this compound from interfering matrix components.

    • Change the Column: If co-elution persists, try a column with a different stationary phase chemistry.

  • Change Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Experimental Protocols

Protocol 1: Modified QuEChERS for Organochlorine Pesticides in Fatty Matrices (e.g., Fish Tissue)

This protocol is adapted from methods for analyzing organochlorine pesticides in fatty biological tissues.

1. Sample Homogenization:

  • Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

2. Extraction:

  • Add 10 mL of acetonitrile (ACN) to the tube.

  • Add the this compound internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 6 mL aliquot of the ACN supernatant and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to a clean tube and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane or mobile phase) for GC-MS or LC-MS analysis.

QuEChERS Workflow Diagram

start Start: Homogenized Sample add_water Add Water & Vortex start->add_water add_acn_is Add Acetonitrile & this compound IS add_water->add_acn_is add_salts Add QuEChERS Salts & Shake add_acn_is->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 supernatant Transfer Supernatant to d-SPE Tube centrifuge1->supernatant dspe_vortex Vortex d-SPE Tube supernatant->dspe_vortex centrifuge2 Centrifuge dspe_vortex->centrifuge2 final_extract Transfer Supernatant for Evaporation centrifuge2->final_extract reconstitute Reconstitute in Final Solvent final_extract->reconstitute analysis Ready for GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Modified QuEChERS workflow for fatty matrices.

Protocol 2: Solid-Phase Extraction (SPE) for p,p'-DDE in Soil

This protocol is a general guide based on EPA methods for extracting pesticides from solid matrices.

1. Sample Preparation:

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 10 g of the prepared soil into a beaker.

2. Extraction:

  • Spike the sample with the this compound internal standard.

  • Add 20 mL of an appropriate extraction solvent (e.g., acetone/hexane 1:1).

  • Extract using sonication for 15 minutes.

  • Allow the soil to settle and decant the solvent. Repeat the extraction two more times.

  • Combine the solvent extracts.

3. SPE Cartridge Cleanup:

  • Condition an aminopropyl-bonded silica SPE cartridge (1 g) with the extraction solvent.

  • Load the combined extract onto the cartridge.

  • Wash the cartridge with a less polar solvent to remove interferences.

  • Elute the p,p'-DDE and this compound with a more polar solvent.

4. Final Extract Preparation:

  • Evaporate the eluate to near dryness under nitrogen.

  • Reconstitute in a suitable solvent for analysis.

SPE Workflow Diagram

start Start: Prepared Soil Sample spike_is Spike with this compound IS start->spike_is add_solvent Add Extraction Solvent spike_is->add_solvent sonicate Sonicate add_solvent->sonicate decant Decant and Combine Extracts sonicate->decant load_extract Load Extract onto Cartridge decant->load_extract condition_spe Condition SPE Cartridge condition_spe->load_extract wash_spe Wash Cartridge load_extract->wash_spe elute Elute Analytes wash_spe->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Final Solvent evaporate->reconstitute analysis Ready for Analysis reconstitute->analysis

Caption: Solid-phase extraction workflow for soil samples.

Data on Method Performance

The following tables summarize recovery data for organochlorine pesticides, including p,p'-DDE, from various studies, demonstrating the effectiveness of different sample preparation techniques.

Table 1: Analyte Recoveries using Modified QuEChERS in Fatty Tissues

AnalyteMean Recovery (%) in Fish MuscleMean Recovery (%) in Adipose Tissue
p,p'-DDE8592
p,p'-DDT8895
Endrin8690
cis-Chlordane8893
Hexachlorobenzene7485

Data adapted from studies on organochlorine pesticide analysis in fatty matrices.

Table 2: Matrix Effect Evaluation in Different Food Matrices

AnalyteMatrixSignal Suppression/Enhancement (%)
p,p'-DDELettuce-25% (Suppression)
p,p'-DDEStrawberry-15% (Suppression)
p,p'-DDEOrange-40% (Suppression)
p,p'-DDEMilk-30% (Suppression)

Illustrative data based on typical matrix effects observed for organochlorine pesticides in food analysis. A negative percentage indicates signal suppression.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should validate all methods in their own laboratories to ensure they meet the specific requirements of their analysis.

References

Technical Support Center: Improving p,p'-DDE-d8 Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of p,p'-DDE-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of this deuterated internal standard in their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the SPE of this compound, providing potential causes and actionable solutions. The troubleshooting guides focus on two commonly used sorbents: C18 (reversed-phase) and Florisil (normal-phase).

General Troubleshooting

Q1: My this compound recovery is consistently low. Where should I start troubleshooting?

A1: A systematic approach is crucial to identify the source of analyte loss. The first step is to perform a fraction collection study to determine where the this compound is being lost. Analyze the load, wash, and elution fractions separately.[1]

  • Analyte in the Load Fraction: This indicates poor retention on the SPE sorbent.

  • Analyte in the Wash Fraction: This suggests that the wash solvent is too strong, prematurely eluting the analyte.

  • Analyte Not Found in Any Fraction (or very low in elution): This points to irreversible binding to the sorbent or incomplete elution.

Below is a workflow to diagnose low recovery issues:

G start Low this compound Recovery fraction_collect Perform Fraction Collection (Load, Wash, Elute) start->fraction_collect analyze_fractions Analyze Each Fraction fraction_collect->analyze_fractions load_fraction Analyte in Load Fraction? analyze_fractions->load_fraction wash_fraction Analyte in Wash Fraction? load_fraction->wash_fraction No poor_retention Poor Retention - See C18/Florisil Guide load_fraction->poor_retention Yes no_elution Analyte Not Eluting? wash_fraction->no_elution No premature_elution Premature Elution - See C18/Florisil Guide wash_fraction->premature_elution Yes incomplete_elution Incomplete Elution - See C18/Florisil Guide no_elution->incomplete_elution Yes

Caption: Troubleshooting workflow for low this compound recovery.

C18 (Reversed-Phase) SPE Troubleshooting

C18 sorbents retain non-polar compounds like this compound from a polar sample matrix.

Q2: I'm losing this compound in the loading step when using a C18 cartridge. What are the likely causes and solutions?

A2: Loss during loading on a C18 cartridge, also known as "breakthrough," occurs when the analyte fails to adsorb to the sorbent.

Potential Causes & Solutions:

  • Sample Solvent is Too Non-Polar: If the sample is dissolved in a solvent with a high percentage of organic content, the this compound will remain in the solvent instead of partitioning to the C18 sorbent.

    • Solution: Dilute the sample with a weaker, more polar solvent (e.g., water) to ensure the organic content is typically less than 5%.

  • Improper Conditioning/Equilibration: Failure to properly prepare the sorbent can lead to poor retention.

    • Solution: Ensure the cartridge is conditioned with a water-miscible organic solvent (e.g., methanol, acetonitrile) to activate the C18 chains, followed by equilibration with a polar solvent (e.g., water) to prepare the sorbent for the aqueous sample.[2] Do not let the sorbent dry out between these steps.

  • High Flow Rate: Loading the sample too quickly reduces the interaction time between the this compound and the sorbent.

    • Solution: Decrease the sample loading flow rate. A slow, dropwise flow is often recommended.

  • Sample pH: While this compound is neutral, the sample matrix pH can influence the retention of other components that may affect the sorbent capacity. For ionizable compounds, pH should be adjusted to ensure they are in their neutral form for optimal retention on reversed-phase media.[3]

  • Sorbent Overload: Exceeding the binding capacity of the sorbent will cause the analyte to pass through unretained.

    • Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.

Q3: My this compound is being lost during the wash step with a C18 cartridge. How can I prevent this?

A3: This indicates the wash solvent is too strong (too non-polar).

Potential Causes & Solutions:

  • High Organic Content in Wash Solvent: The wash solvent should be polar enough to remove interferences without eluting the analyte.

    • Solution: Decrease the percentage of organic solvent in your wash solution. For example, if using 20% methanol in water, try 10% or 5%.

Q4: I have poor recovery of this compound in the final eluate from my C18 cartridge, but it's not in the load or wash fractions. What's happening?

A4: This suggests incomplete elution or irreversible binding.

Potential Causes & Solutions:

  • Elution Solvent is Too Weak: The elution solvent must be strong enough (non-polar enough) to disrupt the hydrophobic interactions between this compound and the C18 sorbent.

    • Solution: Increase the non-polar character of the elution solvent. If using acetonitrile, consider a stronger solvent like methylene chloride or a mixture such as acetone:n-hexane.

  • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to pass through the entire sorbent bed and elute all of the analyte.

    • Solution: Increase the volume of the elution solvent. Applying the elution solvent in two smaller aliquots can sometimes improve recovery.

  • Secondary Interactions: Although the primary retention mechanism is hydrophobic, secondary interactions with the silica backbone can occur.

    • Solution: Consider using an elution solvent with a small percentage of a more polar solvent to disrupt these interactions.

Quantitative Troubleshooting Guide for C18 SPE

IssueParameterSub-Optimal ConditionPotential this compound RecoveryOptimized ConditionExpected this compound Recovery
Analyte Breakthrough (Loss in Load) Sample Solvent>20% Acetonitrile in Water<70%<5% Acetonitrile in Water>95%
Loading Flow Rate>10 mL/min<80%1-2 mL/min>95%
Premature Elution (Loss in Wash) Wash Solvent30% Methanol in Water<75%5% Methanol in Water>95%
Incomplete Elution Elution Solvent100% Acetonitrile<85%1:1 Acetone:n-Hexane>95%
Elution Volume1 mL for 500mg cartridge<80%2 x 2 mL for 500mg cartridge>95%
Florisil (Normal-Phase) SPE Troubleshooting

Florisil (magnesium silicate) is a polar sorbent used to retain polar interferences from a non-polar sample extract. In this case, the this compound is expected to have minimal retention and elute early.

Q5: I'm seeing low recovery of this compound when using a Florisil cartridge for cleanup. What are the common causes?

A5: With Florisil, low recovery of a non-polar analyte like this compound is often due to it being retained on the sorbent and not eluting with the chosen solvent.

Potential Causes & Solutions:

  • Sorbent Activity: The activity of Florisil is highly dependent on its water content. Overly activated (very dry) Florisil can be too retentive, even for non-polar compounds.

    • Solution: Ensure the Florisil is properly deactivated according to established methods (e.g., by adding a specific percentage of water).

  • Elution Solvent is Too Weak (Too Non-Polar): While this compound is non-polar, a very non-polar solvent like hexane alone may not be sufficient to elute it from Florisil.

    • Solution: Increase the polarity of the elution solvent by adding a small amount of a more polar solvent. Common elution mixtures include hexane with diethyl ether or acetone.

  • Inadequate Elution Volume: As with C18, an insufficient volume of elution solvent will lead to incomplete recovery.

    • Solution: Increase the elution volume and consider collecting and analyzing multiple elution fractions to determine the elution profile.

Quantitative Troubleshooting Guide for Florisil SPE

IssueParameterElution Solvent CompositionElution Fractionp,p'-DDE Recovery (%)
Incomplete Elution Solvent Strength100% HexaneFraction 1 (3 mL)~0%
6% Diethyl Ether in HexaneFraction 2 (5 mL)~66%
26% Methylene Chloride in HexaneFraction 2 (5 mL)>90%
10% Acetone in HexaneSingle Fraction (10 mL)>89%

Data synthesized from EPA methodologies and related studies.

Experimental Protocols

Protocol 1: C18 SPE for this compound in an Aqueous Matrix

This protocol is a general guideline for extracting this compound from a water sample.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the aqueous sample (pH adjusted if necessary for other analytes) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove excess water.

  • Elution:

    • Elute the this compound with 2 x 2 mL of 1:1 acetone:n-hexane. Collect the eluate for analysis.

G cluster_0 C18 SPE Protocol cond 1. Condition (Methanol -> Water) load 2. Load Sample (1-2 mL/min) cond->load wash 3. Wash (5% Methanol/Water) load->wash dry 4. Dry Sorbent wash->dry elute 5. Elute (Acetone:n-Hexane) dry->elute

Caption: Experimental workflow for C18 solid-phase extraction.

Protocol 2: Florisil Cleanup for this compound in a Non-Polar Extract

This protocol is a general guideline for cleaning up a sample extract (e.g., from a hexane extraction) containing this compound.

  • Cartridge Conditioning:

    • Pass 6 mL of hexane through the Florisil cartridge.

  • Sample Loading:

    • Load the 1 mL sample extract (dissolved in hexane) onto the cartridge.

  • Elution:

    • Elute the this compound with 10 mL of 10% acetone in hexane. Collect the eluate.

  • Concentration:

    • If necessary, concentrate the eluate to the desired final volume for analysis.

G cluster_1 Florisil SPE Protocol cond_fl 1. Condition (Hexane) load_fl 2. Load Extract (in Hexane) cond_fl->load_fl elute_fl 3. Elute (10% Acetone/Hexane) load_fl->elute_fl conc_fl 4. Concentrate elute_fl->conc_fl

Caption: Experimental workflow for Florisil solid-phase extraction cleanup.

References

dealing with co-eluting interferences with p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), with a focus on dealing with co-eluting interferences when using its deuterated internal standard, p,p'-DDE-d8.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My chromatogram shows a distorted or broadened peak for this compound. What could be the cause?

A1: Peak distortion or broadening for this compound can arise from several factors:

  • Co-eluting Interferences: This is a primary concern, especially from structurally similar compounds like Polychlorinated Biphenyls (PCBs). Certain PCB congeners have similar retention times to p,p'-DDE and can interfere with the internal standard's peak shape and integration.

  • Column Overload: Injecting too high a concentration of your sample or standard can lead to broad, asymmetric peaks. Consider diluting your sample.

  • Poor Chromatography: Issues with the GC column, such as degradation of the stationary phase or contamination, can lead to poor peak shape.

  • Injector Issues: A dirty or improperly configured injector can cause peak tailing or fronting.

Q2: I suspect a co-eluting interference with my this compound peak. How can I confirm this?

A2: To confirm a co-elution, you can employ the following strategies:

  • Mass Spectral Deconvolution: Examine the mass spectrum across the entirety of the chromatographic peak. If the ion ratios change across the peak, it indicates the presence of more than one compound.

  • Use of a More Selective Stationary Phase: Switching to a different GC column with a different stationary phase chemistry can alter the selectivity and potentially resolve the co-eluting compounds.

  • Modify GC Oven Temperature Program: Adjusting the temperature ramp rate can improve the separation of closely eluting compounds. A slower ramp rate often provides better resolution.

  • Tandem Mass Spectrometry (MS/MS): By using Multiple Reaction Monitoring (MRM), you can selectively detect specific precursor-to-product ion transitions for this compound, which can significantly reduce interference from co-eluting compounds that do not share the same transitions.[1]

Q3: Which compounds are known to co-elute with p,p'-DDE and its deuterated standard?

A3: The most common co-eluting interferences for p,p'-DDE isomers are certain Polychlorinated Biphenyl (PCB) congeners.[2][3] The specific congeners that co-elute will depend on the GC column and analytical conditions used. Due to their similar chemical structures and properties, achieving baseline separation can be challenging.

Q4: How can I resolve co-elution between this compound and PCBs?

A4: Resolving this co-elution often requires a multi-faceted approach:

  • Chromatographic Optimization:

    • Column Selection: Utilize a high-resolution capillary column. A longer column or one with a thicker film can improve separation. Phenyl-methylpolysiloxane-based columns are commonly used.

    • Temperature Program: A slow, optimized temperature ramp can enhance the separation between p,p'-DDE and interfering PCBs.

  • Sample Preparation/Cleanup: Employing a robust sample cleanup procedure can help remove interfering compounds before GC-MS analysis. Techniques like silica gel or Florisil column chromatography can be effective in separating PCBs from organochlorine pesticides.

  • Selective Detection (GC-MS/MS): This is a powerful technique to differentiate between co-eluting compounds. By monitoring specific MRM transitions for this compound, you can selectively quantify it even in the presence of co-eluting PCBs.

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the analysis of p,p'-DDE and its deuterated internal standard, this compound, along with a common interfering PCB congener.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
p,p'-DDE246.0176.1211.1[4]
This compound 326.0 184.0 256.0
PCB-153 (example)360.0290.0255.0

Experimental Protocols

This section provides a detailed methodology for a typical GC-MS/MS analysis of p,p'-DDE, incorporating the use of this compound as an internal standard.

1. Sample Preparation (Solid Matrix - e.g., Soil, Sediment)

This protocol is based on a generic ultrasonic extraction method.

  • Internal Standard Spiking: To 10 grams of a finely ground and homogenized solid sample in a beaker, add a known amount of this compound internal standard solution.

  • Extraction:

    • Add 30 mL of an appropriate solvent mixture (e.g., hexane:acetone, 1:1 v/v) to the sample.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Allow the solid material to settle and carefully decant the solvent into a clean flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the solvent extracts.

  • Drying and Concentration:

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.

  • Cleanup (if necessary):

    • Prepare a silica gel chromatography column.

    • Apply the concentrated extract to the top of the column.

    • Elute with appropriate solvents to separate interfering compounds from the fraction containing p,p'-DDE. The specific solvent system will depend on the nature of the interferences.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

    • Injector: Splitless mode at 275 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp 1: 30 °C/min to 200 °C.

      • Ramp 2: 10 °C/min to 320 °C, hold for 2 minutes.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions listed in the quantitative data table above for p,p'-DDE and this compound.

Visualization

The following diagram illustrates a logical workflow for troubleshooting co-eluting interferences with this compound.

TroubleshootingWorkflow Troubleshooting Co-eluting Interferences with this compound start Start: Peak shape issue (broadening, splitting, asymmetry) for this compound check_chrom Step 1: Review Chromatography - Check for column bleed - Evaluate peak shape of other analytes start->check_chrom is_coelution Is co-elution suspected? check_chrom->is_coelution confirm_coelution Step 2: Confirm Co-elution - Analyze ion ratios across the peak - Inject suspected interference standard (if available) is_coelution->confirm_coelution Yes not_coelution Address other chromatographic issues: - Column maintenance - Injector cleaning - Check for leaks is_coelution->not_coelution No optimize_gc Step 3: Optimize GC Method - Decrease temperature ramp rate - Test a different stationary phase column confirm_coelution->optimize_gc improve_cleanup Step 4: Enhance Sample Cleanup - Use silica gel or Florisil chromatography - Optimize elution solvents optimize_gc->improve_cleanup use_msms Step 5: Utilize GC-MS/MS - Develop a selective MRM method - Monitor unique transitions for this compound improve_cleanup->use_msms resolved Issue Resolved use_msms->resolved

Caption: A logical workflow for troubleshooting co-elution issues with this compound.

References

Technical Support Center: Optimizing p,p'-DDE-d8 Analysis in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the analysis of p,p'-DDE-d8 and related organochlorine pesticides by gas chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound degradation during GC analysis?

A: The most frequent cause of this compound degradation is interaction with active sites within the GC inlet, particularly on the liner and metal surfaces.[1][2] This degradation is often exacerbated by the presence of matrix components from the sample, which can accumulate in the inlet over time.[1][2] High inlet temperatures can also contribute to the thermal breakdown of labile compounds like this compound.[3]

Q2: Should I use a split or splitless injection for this compound analysis?

A: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Splitless injection is ideal for trace analysis where the analyte concentration is very low. This technique transfers the majority of the sample onto the column, maximizing sensitivity.

  • Split injection is suitable for higher concentration samples. It introduces only a portion of the sample to the column, which can help to produce sharp, narrow peaks and reduce the risk of column overload.

Q3: What type of inlet liner is best for this compound analysis?

A: An inert liner is crucial to minimize analyte degradation. Liners with glass wool packing can help to trap non-volatile matrix components and protect the column, but the wool itself can be a source of activity if not properly deactivated. For sensitive analyses, an ultra-inert liner is recommended. Regularly replacing the liner is a critical maintenance step to prevent performance degradation.

Q4: What are the typical GC-MS parameters for this compound analysis?

A: Typical parameters are often guided by established methods such as those from the U.S. Environmental Protection Agency (EPA). Below are some common starting points.

ParameterTypical Value/Range
Injection Mode Splitless
Inlet Temperature 220-250 °C
Splitless Hold Time 60 seconds
Carrier Gas Helium
Column Flow Rate 1.0 - 2.0 mL/min
Oven Program See Table 2 for an example
Transfer Line Temp. 270 °C
Ion Source Temp. 270 °C

Table 1: General GC-MS Injection Parameters for this compound Analysis.

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-1002.0
Ramp 1151605.0
Ramp 252702.0

Table 2: Example GC Oven Temperature Program for Organochlorine Pesticide Analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing Peaks)

Symptoms: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" extending from the back of the peak. This can lead to inaccurate integration and reduced resolution.

Possible Causes and Solutions:

  • Cause 1: Active Sites in the Inlet or Column: Polar or acidic analytes can interact with active sites (e.g., exposed silanols) on the liner or the front of the GC column, causing peak tailing.

    • Solution: Perform inlet maintenance, including replacing the liner with a new, deactivated one and changing the septum. If the problem persists, trim 10-20 cm from the front of the column to remove any accumulated active sites. Using an ultra-inert liner and column can also significantly reduce this issue.

  • Cause 2: Improper Column Installation: If the column is not cut cleanly at a 90-degree angle or is installed at the incorrect depth in the inlet, it can create dead volume and disrupt the flow path, leading to peak tailing.

    • Solution: Re-cut the column using a ceramic wafer or diamond scribe to ensure a clean, square cut. Re-install the column according to the manufacturer's instructions for the correct insertion depth.

  • Cause 3: Contamination: Accumulation of non-volatile matrix components in the liner or at the head of the column can lead to peak tailing.

    • Solution: Regularly replace the inlet liner, especially when analyzing dirty samples. Using a liner with glass wool can help trap contaminants before they reach the column.

Troubleshooting workflow for peak tailing.
Issue 2: Analyte Degradation or Low Response

Symptoms: The response for this compound is lower than expected, or additional peaks corresponding to degradation products (e.g., p,p'-DDD) are observed.

Possible Causes and Solutions:

  • Cause 1: High Inlet Temperature: Excessive inlet temperatures can cause thermal degradation of this compound.

    • Solution: Optimize the inlet temperature. A good starting point is 250°C. If degradation is observed, try reducing the temperature in 10-20°C increments to find a balance between efficient volatilization and minimal degradation.

  • Cause 2: Active Inlet Surfaces: As with peak tailing, active sites in the inlet are a primary cause of degradation. This is especially true if metal surfaces in the inlet are exposed to the sample.

    • Solution: Ensure a high-quality, inert liner is used. Using a liner with glass wool can help to wipe the syringe needle and prevent sample from reaching the hot metal surfaces at the bottom of the inlet. Also, ensure an inert inlet seal (e.g., gold-plated) is used.

  • Cause 3: Matrix Effects: Co-extracted matrix components can enhance the degradation of this compound in the inlet.

    • Solution: Improve the sample cleanup procedure to remove interfering matrix components. If this is not possible, more frequent inlet maintenance (liner and seal replacement) will be necessary.

Troubleshooting_Degradation Start Low Response or Degradation Observed Check_Temp Optimize Inlet Temperature Start->Check_Temp Inlet_Maint Perform Inlet Maintenance (Inert Liner, Seal) Check_Temp->Inlet_Maint Degradation still present Resolved Problem Resolved Check_Temp->Resolved Response improved Sample_Cleanup Improve Sample Cleanup Protocol Inlet_Maint->Sample_Cleanup Degradation still present Inlet_Maint->Resolved Response improved Sample_Cleanup->Resolved Response improved Continue_Troubleshooting Issue Persists Sample_Cleanup->Continue_Troubleshooting Degradation still present

Troubleshooting workflow for analyte degradation.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to ensure optimal performance for the analysis of this compound.

  • Cool Down the Inlet: Before performing any maintenance, cool the GC inlet to a safe temperature (typically below 50°C).

  • Turn Off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.

  • Remove the Autosampler (if applicable): Carefully move the autosampler to access the inlet.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum using forceps.

  • Remove the Inlet Liner: Carefully remove the inlet liner from the injector.

  • Inspect and Clean the Inlet: Inspect the inside of the injector for any visible contamination. If necessary, clean it with an appropriate solvent (e.g., methanol, acetone) and a lint-free swab.

  • Install a New Liner and O-ring: Place a new, deactivated O-ring on a new, deactivated liner. Insert the new liner into the inlet.

  • Install a New Septum: Place a new septum on top of the inlet and secure it with the septum nut. Do not overtighten.

  • Restore Carrier Gas Flow and Check for Leaks: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.

  • Heat the Inlet: Heat the inlet back to the desired setpoint.

  • Condition the System: Perform a few blank injections to condition the new liner and septum before analyzing samples.

Protocol 2: Sample Extraction (Based on EPA Method 8081B)

This is a generalized protocol for the extraction of organochlorine pesticides from solid samples.

  • Sample Preparation: Weigh approximately 10-30 g of the homogenized solid sample into an extraction thimble.

  • Surrogate Spiking: Spike the sample with a known amount of surrogate standard solution.

  • Extraction: Place the thimble in a Soxhlet extractor. Add the appropriate extraction solvent (e.g., 1:1 hexane-acetone) to the flask and extract for 16-24 hours.

  • Concentration: After extraction, concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

  • Solvent Exchange: Exchange the solvent to hexane during the final concentration step.

  • Cleanup (if necessary): If interferences are present, a cleanup step using Florisil or silica gel may be required.

  • Final Volume Adjustment: Adjust the final extract volume to the desired level (e.g., 1-10 mL) and add the internal standard (this compound).

  • Analysis: The extract is now ready for GC-MS analysis.

References

Technical Support Center: Chromatographic Analysis of p,p'-DDE and p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) and its deuterated internal standard, p,p'-DDE-d8.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic issues encountered when analyzing p,p'-DDE and its deuterated internal standard, this compound?

A1: The most frequently observed issues include poor peak shape (tailing), co-elution or shifts in retention time between the native and deuterated standards, and inconsistent or low recovery of the internal standard. These problems can often be attributed to the active nature of the analytes, matrix effects, or suboptimal instrument conditions.

Q2: Why am I observing peak tailing for both p,p'-DDE and this compound?

A2: Peak tailing for these compounds is often a result of interactions with active sites within the gas chromatography (GC) system. These active sites can be exposed silanol groups in the injector liner, on the GC column, or contamination from previous sample injections. The thermal instability of these compounds can also contribute to peak degradation and subsequent tailing.

Q3: My this compound internal standard is not co-eluting with the native p,p'-DDE. What could be the cause?

A3: A slight shift in retention time between an analyte and its deuterated internal standard can occur due to the "deuterium isotope effect".[1] Deuterated compounds can have slightly different physicochemical properties, which may lead to a small separation on the chromatographic column. While often minimal, this can sometimes be exacerbated by the chromatographic conditions.

Q4: What are acceptable recovery limits for the this compound internal standard?

A4: Generally, the mean recovery for an internal standard should fall within the range of 70-120%. However, in some cases, a consistent recovery outside this range may be acceptable if the precision is good and the reason for the deviation is understood. It is important to establish in-house acceptance criteria based on validated methods.

Q5: How can matrix effects impact the analysis of p,p'-DDE and this compound?

A5: Matrix effects occur when components of the sample matrix interfere with the ionization of the target analytes in the mass spectrometer source, leading to either suppression or enhancement of the signal.[2] Using a deuterated internal standard like this compound is intended to compensate for these effects, as it should be affected in the same way as the native analyte. However, if the native compound and the internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for p,p'-DDE and this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Troubleshooting Workflow for Peak Tailing

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution Problem Poor Peak Shape (Tailing) Liner Inspect & Replace Injector Liner Problem->Liner Septum Check & Replace Septum Liner->Septum Resolution Symmetrical Peaks Achieved Liner->Resolution If issue is resolved Column_Install Verify Column Installation Septum->Column_Install Septum->Resolution If issue is resolved Column_Maint Trim GC Column (10-20 cm from inlet) Column_Install->Column_Maint If tailing persists Column_Install->Resolution If issue is resolved Temp_Params Optimize Inlet & Oven Temperature Program Column_Maint->Temp_Params Flow_Rate Check Carrier Gas Flow Rate Temp_Params->Flow_Rate Flow_Rate->Resolution If issue is resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Detailed Steps:

  • Inspect and Replace the Injector Liner: The liner is a common source of activity. Replace it with a new, deactivated liner.

  • Check and Replace the Septum: A cored or leaking septum can introduce contaminants.

  • Verify Column Installation: Ensure the column is installed at the correct depth in the injector to avoid dead volume.

  • Perform Column Maintenance: If tailing persists, trim 10-20 cm from the inlet of the column to remove any accumulated non-volatile residues.

  • Optimize Temperature Parameters: A lower initial oven temperature can sometimes improve peak shape. Ensure the inlet temperature is high enough for efficient vaporization but not so high as to cause degradation.

  • Verify Carrier Gas Flow Rate: Ensure the flow rate is optimal for your column dimensions and carrier gas.

Issue 2: Inconsistent or Low Recovery of this compound Internal Standard

This guide addresses potential causes for poor internal standard performance.

Troubleshooting Workflow for Internal Standard Recovery

cluster_0 Problem Identification cluster_1 Sample Preparation & Handling cluster_2 Instrumental & Matrix Effects cluster_3 Resolution Problem Inconsistent/Low This compound Recovery Spiking Verify Spiking Procedure & Concentration Problem->Spiking Extraction Evaluate Extraction Efficiency Spiking->Extraction Resolution Acceptable & Consistent Recovery Achieved Spiking->Resolution If issue is resolved Evaporation Check for Analyte Loss During Evaporation Extraction->Evaporation Extraction->Resolution If issue is resolved Matrix_Effects Investigate Differential Matrix Effects Evaporation->Matrix_Effects If sample prep is consistent Evaporation->Resolution If issue is resolved Coelution Confirm Co-elution with Native Analyte Matrix_Effects->Coelution Source_Clean Clean Mass Spectrometer Source Coelution->Source_Clean Source_Clean->Resolution If issue is resolved

Caption: A logical workflow for troubleshooting internal standard recovery issues.

Detailed Steps:

  • Verify Spiking Procedure: Ensure the internal standard is added at the correct concentration and at the beginning of the sample preparation process.

  • Evaluate Extraction Efficiency: Review the sample extraction procedure to ensure it is effective for both the native analyte and the internal standard.

  • Check for Loss During Evaporation: If a solvent evaporation step is used, ensure it is not too aggressive, which could lead to the loss of the semi-volatile p,p'-DDE and its deuterated analog.

  • Investigate Matrix Effects: Analyze a matrix blank and a matrix-matched calibration standard to assess the degree of signal suppression or enhancement.

  • Confirm Co-elution: Overlay the chromatograms of the native and deuterated standards to ensure they are co-eluting. If not, chromatographic conditions may need to be adjusted.

  • Clean the Mass Spectrometer Source: A dirty ion source can lead to inconsistent ionization and poor response for all analytes.

Quantitative Data Summary

Table 1: Typical GC-MS/MS Parameters for p,p'-DDE and this compound Analysis

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for p,p'-DDE and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
p,p'-DDE318246176
This compound326254184

Note: These are example transitions and should be optimized on your specific instrument.

Experimental Protocols

Detailed Methodology for GC-MS/MS Analysis of p,p'-DDE and this compound

This protocol is a general guideline based on EPA Method 8081 and other common practices for the analysis of organochlorine pesticides.

1. Sample Preparation (Solid Matrix - e.g., Soil, Sediment)

  • Extraction:

    • Weigh 10 g of the homogenized sample into a beaker.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

    • Extract the sample using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction with a suitable solvent (e.g., hexane:acetone 1:1 v/v).

  • Cleanup:

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Perform a cleanup step to remove interfering compounds. This may involve gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a silica or florisil cartridge.

    • Elute the target analytes from the cleanup column with an appropriate solvent.

  • Final Concentration:

    • Concentrate the cleaned extract to a final volume of 1 mL.

    • The sample is now ready for GC-MS/MS analysis.

2. Instrumental Analysis

  • System Setup:

    • Install a deactivated injector liner.

    • Condition the GC column according to the manufacturer's instructions.

    • Perform an instrument tune to ensure optimal performance of the mass spectrometer.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of p,p'-DDE and a constant concentration of this compound.

    • Inject the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject 1 µL of the prepared sample extract into the GC-MS/MS system.

    • Acquire data using the MRM mode with the optimized transitions (see Table 2).

  • Data Processing:

    • Integrate the peaks for both p,p'-DDE and this compound.

    • Calculate the concentration of p,p'-DDE in the sample using the calibration curve and the response ratio of the native analyte to the internal standard.

    • Calculate the percent recovery of the this compound internal standard.

References

Validation & Comparative

Validating p,p'-DDE Analysis: A Comparison of Methods Utilizing the p,p'-DDE-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is critical for environmental monitoring, food safety, and toxicological studies. The use of a deuterated internal standard, such as p,p'-DDE-d8, in conjunction with gas chromatography-mass spectrometry (GC-MS) is a widely accepted technique to enhance the reliability of these measurements. This guide provides a comparative overview of the validation of the this compound method, highlighting its performance against alternative approaches and providing supporting experimental data.

The Role of Deuterated Internal Standards

In analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. A deuterated internal standard, where some hydrogen atoms are replaced by deuterium, is considered the gold standard for mass spectrometry-based methods. This is because it is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. This chemical similarity allows it to effectively compensate for variations in extraction recovery and matrix effects, which can significantly impact the accuracy and precision of the results.

Performance Comparison: this compound Method vs. External Standard Method

The following table summarizes the typical performance characteristics of a GC-MS method for p,p'-DDE analysis using a this compound internal standard compared to a method relying on external standard calibration. The data presented is a representative summary based on findings from various analytical method validation studies.

Validation ParameterMethod with this compound Internal StandardExternal Standard Method
Accuracy (Recovery) 90-110%70-120%
Precision (RSD) < 15%< 25%
**Linearity (R²) **> 0.995> 0.99
Limit of Quantification LowerHigher
Matrix Effect Significantly ReducedHigh Potential for Interference

Experimental Protocols

A robust and validated method is essential for generating reliable data. The following is a detailed methodology for the key experiments involved in the validation of a this compound method for accuracy and precision.

Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for the analysis of pesticide residues in various matrices.

  • Sample Homogenization : A representative 10-15 g sample is homogenized.

  • Extraction : A 10 g subsample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute.

  • Centrifugation : The sample is centrifuged at ≥3000 g for 5 minutes.

  • Internal Standard Spiking : An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube, and a known amount of this compound internal standard solution is added.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : The extract is added to a d-SPE tube containing a sorbent (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components. The tube is shaken for 30 seconds and then centrifuged.

  • Final Extract : The supernatant is collected, and a portion is transferred to an autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole) is used.

  • Chromatographic Column : A capillary column suitable for organochlorine pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column) is employed.

  • Oven Temperature Program : A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 300°C) to elute the analytes, and includes a hold time.

  • Injection : A pulsed splitless injection is commonly used to introduce the sample extract onto the column.

  • Mass Spectrometry : The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for both p,p'-DDE and this compound are monitored.

    • p,p'-DDE ions : m/z 318, 246, 176

    • This compound ions : m/z 326, 252, 180

  • Quantification : The concentration of p,p'-DDE is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of p,p'-DDE and a constant concentration of this compound.

Mandatory Visualizations

To better illustrate the experimental workflow and the logical relationship of the validation process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_analysis Analysis cluster_result Result Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10g sample Salting_Out Salting_Out Extraction->Salting_Out Acetonitrile Centrifugation_1 Centrifugation_1 Salting_Out->Centrifugation_1 Salt mixture IS_Spiking IS_Spiking Centrifugation_1->IS_Spiking Supernatant dSPE dSPE IS_Spiking->dSPE This compound Centrifugation_2 Centrifugation_2 dSPE->Centrifugation_2 GCMS_Analysis GCMS_Analysis Centrifugation_2->GCMS_Analysis Final Extract Data_Processing Data_Processing GCMS_Analysis->Data_Processing Final_Concentration Final_Concentration Data_Processing->Final_Concentration

Caption: Experimental workflow for p,p'-DDE analysis using a deuterated internal standard.

validation_pathway Accuracy Accuracy (Recovery) Validated_Method Validated Method for p,p'-DDE Analysis Accuracy->Validated_Method Precision Precision (RSD) Precision->Validated_Method Linearity Linearity (R²) Linearity->Validated_Method LOQ Limit of Quantitation LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method

Caption: Key parameters for the validation of an analytical method for p,p'-DDE.

A Guide to Inter-Laboratory Quantification of p,p'-DDE Utilizing p,p'-DDE-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the pesticide DDT, with a focus on the application of its deuterated isotopologue, p,p'-DDE-d8, as an internal standard. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methods, particularly in complex matrices encountered in environmental and biological monitoring. This document outlines typical performance characteristics observed across laboratories and details the experimental protocols necessary for accurate and reproducible analysis.

Data Presentation: Performance of p,p'-DDE Quantification

The following tables summarize quantitative data representative of single-laboratory validation studies. While specific inter-laboratory comparison data is often proprietary to proficiency testing schemes, these values represent typical performance metrics achievable with the described methodologies.

Table 1: Typical Method Performance for p,p'-DDE Quantification using this compound Internal Standard

ParameterSoil/SedimentAnimal Tissue (e.g., Fish)Human Serum
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.5 - 2.0 µg/kg0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kg1.5 - 6.0 µg/kg0.03 - 0.3 ng/mL
Recovery (%) 85 - 115%80 - 110%90 - 110%
Precision (RSD %) < 15%< 20%< 15%

Table 2: Comparison of Internal Standard Strategies

Performance CharacteristicThis compound (Isotope Dilution)Structural Analog (e.g., PCB congener)External Standard
Correction for Matrix Effects ExcellentModerate to GoodPoor
Correction for Extraction Loss ExcellentGoodNone
Correction for Instrument Variability ExcellentExcellentPoor
Accuracy HighModerate to HighLow to Moderate
Precision HighModerate to HighLow to Moderate
Cost HighModerateLow

Experimental Protocols

Detailed methodologies are critical for achieving accurate and reproducible results in the quantification of p,p'-DDE. The following protocols are generalized from established methods and should be adapted and validated for specific laboratory conditions and matrices.

Sample Preparation and Extraction

Objective: To extract p,p'-DDE and the this compound internal standard from the sample matrix.

a) For Soil and Sediment Samples:

  • Homogenize the sample to ensure uniformity.

  • Weigh approximately 10 g of the homogenized sample into a clean extraction vessel.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add a drying agent, such as anhydrous sodium sulfate, and mix thoroughly.

  • Perform extraction using a suitable technique such as Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) with a non-polar solvent like hexane or a hexane/acetone mixture.

b) For Animal Tissue Samples:

  • Homogenize the tissue sample.

  • Weigh approximately 1-2 g of the homogenized tissue into a centrifuge tube.

  • Spike with this compound internal standard.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) following established methods for organochlorine pesticides in fatty matrices. This often involves saponification to break down lipids.

c) For Human Serum Samples:

  • Thaw the serum sample to room temperature.

  • Pipette a known volume (e.g., 1 mL) into a glass tube.

  • Spike with this compound internal standard.

  • Add a protein precipitation agent (e.g., acetonitrile or formic acid) and vortex.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be further cleaned up using SPE.

Extract Cleanup

Objective: To remove interfering co-extracted substances from the sample extract.

  • Gel Permeation Chromatography (GPC): Effective for removing lipids from fatty samples.

  • Solid-Phase Extraction (SPE): Utilize cartridges packed with materials like Florisil®, silica, or alumina to separate p,p'-DDE from polar interferences.

  • Acid Cleanup: For resistant matrices, a sulfuric acid wash can be used to remove oxidizable interferences.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify p,p'-DDE and this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless or pulsed splitless injection at a temperature of 250-280°C.

    • Oven Program: A temperature gradient program to ensure separation from other organochlorine pesticides and matrix components. A typical program might start at 100°C, ramp to 280°C, and hold.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • p,p'-DDE: m/z 318 (quantification), 246, 316 (confirmation).

      • This compound: m/z 326 (quantification), 252 (confirmation).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis sample Sample (Soil, Tissue, Serum) spike Spike with this compound sample->spike extraction Extraction (Soxhlet, LLE, SPE) spike->extraction cleanup Cleanup (GPC, SPE, Acid Wash) extraction->cleanup Crude Extract gcms GC-MS Analysis (SIM Mode) cleanup->gcms Clean Extract quant Quantification using Isotope Dilution gcms->quant signaling_pathway cluster_protocol Standardized Protocol cluster_data Data Analysis lab_a Laboratory A protocol Common SOP (Extraction, Cleanup, GC-MS) lab_a->protocol results Individual Lab Results lab_a->results lab_b Laboratory B lab_b->protocol lab_b->results lab_c Laboratory C lab_c->protocol lab_c->results qc Shared QC Materials protocol->qc qc->lab_a qc->lab_b qc->lab_c stats Statistical Comparison (z-scores, Youden plots) results->stats consensus Consensus Value & Variability stats->consensus

A Head-to-Head Comparison: p,p'-DDE-d8 versus 13C-p,p'-DDE as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE).

In the precise quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results, particularly in complex matrices. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS), is the gold standard for compensating for variations in sample preparation and instrumental analysis. This guide provides a detailed comparison of two commonly used internal standards for p,p'-DDE analysis: the deuterated analog, p,p'-DDE-d8, and the carbon-13 enriched variant, ¹³C-p,p'-DDE.

Executive Summary

While both this compound and ¹³C-p,p'-DDE serve to improve the accuracy and precision of p,p'-DDE quantification, ¹³C-p,p'-DDE is generally considered the superior choice. Its key advantages lie in its identical chromatographic behavior to the native analyte and its greater isotopic stability. Deuterated standards, while often more accessible and less expensive, can exhibit slight chromatographic shifts and, in some cases, are susceptible to hydrogen-deuterium exchange, which can compromise data quality. The selection of the internal standard should be based on the specific requirements of the analytical method, including the desired level of accuracy and the complexity of the sample matrix.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of this compound and ¹³C-p,p'-DDE based on available data and established principles of isotope dilution mass spectrometry.

FeatureThis compound (Deuterated)¹³C-p,p'-DDE (Carbon-13 Labeled)Rationale & Implications
Chromatographic Co-elution Good to ExcellentExcellent¹³C-labeled standards have physicochemical properties that are virtually identical to their native counterparts, ensuring they elute at the same time. Deuterated standards can sometimes exhibit a slight retention time shift, which may affect the accuracy of quantification, especially with complex matrices.
Isotopic Stability GoodExcellentThe carbon-13 isotopes are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. Deuterium atoms, in some instances, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, although this is less of a concern for p,p'-DDE where the labels are on the aromatic ring.
Mass Difference +8 Da+12 Da (for ¹³C₁₂)Both provide a sufficient mass difference from the native analyte (m/z 318) to prevent spectral overlap.
Accuracy (Recovery) 73-112% in trout tissueExpected to be in the range of 90-110% or betterA study analyzing persistent organic pollutants in trout using this compound reported average recoveries in this range. ¹³C-labeled standards are known to provide high accuracy by effectively compensating for matrix effects.
Precision (RSD) 1.4-17.9% in trout tissueExpected to be <15%The same study reported relative standard deviations within this range for p,p'-DDE analysis with the deuterated standard. Methods using ¹³C-labeled standards typically achieve high precision.
Cost & Availability Generally lower cost and more widely available.Generally higher cost due to more complex synthesis.Budgetary constraints may favor the use of deuterated standards.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of p,p'-DDE in environmental or biological samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a stable isotope-labeled internal standard.

Sample Preparation (Extraction and Cleanup)
  • Spiking: A known amount of the internal standard (either this compound or ¹³C-p,p'-DDE) is added to the sample at the beginning of the preparation process.

  • Extraction: The method of extraction depends on the sample matrix.

    • Solid Samples (e.g., soil, sediment, tissue): Accelerated solvent extraction (ASE) or Soxhlet extraction with a suitable organic solvent (e.g., hexane/acetone mixture) is commonly used.

    • Liquid Samples (e.g., water, serum): Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or solid-phase extraction (SPE) with a C18 cartridge is typically employed.

  • Cleanup: The crude extract is often cleaned to remove interfering matrix components. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction with materials like Florisil or silica gel.

  • Concentration: The cleaned extract is concentrated to a final volume, typically under a gentle stream of nitrogen.

GC-MS/MS Analysis
  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 10°C/minute, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native p,p'-DDE and the labeled internal standard. For example:

      • p,p'-DDE: 318 -> 246, 318 -> 248

      • This compound: 326 -> 254, 326 -> 252

      • ¹³C₁₂-p,p'-DDE: 330 -> 258, 330 -> 256

Quantification

The concentration of p,p'-DDE in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of p,p'-DDE and a constant concentration of the internal standard.

Mandatory Visualization

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection in p,p'-DDE Analysis cluster_start Analytical Requirements cluster_method Method Considerations cluster_is_choice Internal Standard Selection cluster_options Internal Standard Options cluster_validation Method Validation cluster_end Outcome start Define Analytical Goals (e.g., high accuracy, routine screening) matrix Assess Matrix Complexity (e.g., water, soil, biological tissue) start->matrix chromatography Evaluate Chromatographic Separation matrix->chromatography choice Select Internal Standard chromatography->choice c13_is ¹³C-p,p'-DDE (Ideal for high accuracy and complex matrices) choice->c13_is High Accuracy/Complex Matrix d8_is This compound (Suitable for routine analysis, cost-effective) choice->d8_is Routine/Cost-Sensitive validation Perform Method Validation (Accuracy, Precision, Linearity, LOD/LOQ) c13_is->validation d8_is->validation result Reliable Quantitative Data validation->result

Caption: A logical workflow for selecting an appropriate internal standard for p,p'-DDE analysis.

Evaluating Analytical Method Robustness: A Comparative Guide to p,p'-DDE-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within environmental and toxicological studies, the robustness of a method is paramount. A robust analytical method remains reliable and reproducible despite small, deliberate variations in experimental parameters. The choice of an appropriate internal standard is a critical factor in achieving this robustness, especially in complex matrices. This guide provides a comparative overview of p,p'-DDE-d8, a deuterated analog of the persistent organic pollutant p,p'-DDE, as an internal standard for evaluating and ensuring the robustness of analytical methods.

The Role of Internal Standards in Method Robustness

Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument.[1] By adding a known concentration of the internal standard to both the sample and calibration standards, variations that can occur during sample preparation, injection, and analysis can be compensated for.[2] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods.[3][4] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, cleanup, and chromatographic analysis.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an internal standard can significantly influence the outcome of an analytical method. While this compound is a widely used and effective internal standard for the analysis of p,p'-DDE and other organochlorine pesticides, other alternatives exist, primarily ¹³C-labeled standards and structurally similar compounds.

Internal Standard TypeAnalyte(s)Typical Recovery (%)Typical Precision (RSD %)Key AdvantagesKey Disadvantages
This compound (Deuterated) p,p'-DDE and related OCPs73-112%1.4-17.9%- Closely mimics the analyte's chemical and physical behavior. - Cost-effective compared to ¹³C-labeled standards.- Potential for isotopic exchange (H/D exchange) under certain conditions. - Small chromatographic shift relative to the native analyte is possible.
¹³C-p,p'-DDE (¹³C-labeled) p,p'-DDE and related OCPsGenerally highGenerally low- Highly stable isotope label with no risk of back-exchange. - Excellent co-elution with the native analyte.- Higher cost of synthesis and commercial availability.
Structurally Similar Compounds (e.g., PCB congeners) p,p'-DDE and other OCPsVariableVariable- Readily available and lower cost.- Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior, compromising accuracy.

Experimental Protocol: Robustness Testing of p,p'-DDE Analysis using this compound

This protocol outlines a robustness study for the quantification of p,p'-DDE in a biological matrix (e.g., fish tissue) using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

1. Objective: To evaluate the robustness of the analytical method by introducing small, deliberate variations to key method parameters and observing the effect on the analytical results.

2. Materials and Reagents:

  • p,p'-DDE analytical standard

  • This compound internal standard

  • Hexane, dichloromethane, acetone (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Fortified and blank fish tissue samples

3. Instrumentation:

  • Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of p,p'-DDE and this compound in a suitable solvent (e.g., isooctane).

  • Spiking Solution: Prepare a spiking solution containing p,p'-DDE at a known concentration.

  • Internal Standard Spiking Solution: Prepare a solution of this compound at a fixed concentration.

  • Sample Preparation:

    • Homogenize a known weight of the fish tissue sample.

    • Spike the sample with the p,p'-DDE spiking solution (for fortified samples) and the this compound internal standard spiking solution.

    • Perform extraction using a suitable solvent mixture (e.g., hexane/dichloromethane).

    • Clean up the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

    • Concentrate the final extract to a specific volume before GC-MS/MS analysis.

5. Robustness Study Design:

  • Identify critical method parameters to be varied.

  • For each parameter, define the nominal level and the deliberately varied levels (e.g., ± 5-10% of the nominal value).

  • Analyze a set of samples (e.g., a fortified blank) under the nominal conditions and with each of the parameter variations.

ParameterNominal LevelVariation 1Variation 2
GC Inlet Temperature 250°C240°C260°C
GC Oven Ramp Rate 10°C/min9°C/min11°C/min
GC Column Flow Rate 1.2 mL/min1.1 mL/min1.3 mL/min
Extraction Solvent Composition 1:1 Hexane:Dichloromethane1.1:0.9 Hexane:Dichloromethane0.9:1.1 Hexane:Dichloromethane
Extraction Time 30 min25 min35 min

6. Data Analysis:

  • Calculate the concentration of p,p'-DDE in each sample.

  • Determine the recovery of p,p'-DDE and the relative standard deviation (RSD) for each set of conditions.

  • Compare the results obtained under the varied conditions to those from the nominal conditions. The method is considered robust if the results are not significantly affected by the parameter variations.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_robustness Robustness Evaluation sample Fish Tissue Sample spike_is Spike with this compound sample->spike_is spike_analyte Spike with p,p'-DDE (for fortified samples) spike_is->spike_analyte extraction Solvent Extraction spike_analyte->extraction cleanup Extract Cleanup (GPC/SPE) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS/MS Injection concentration->gcms data_acq Data Acquisition gcms->data_acq nominal Nominal Conditions Analysis data_acq->nominal varied Varied Conditions Analysis (Temp, Flow, etc.) data_acq->varied comparison Compare Results nominal->comparison varied->comparison conclusion Assess Method Robustness comparison->conclusion

Caption: Workflow for robustness testing of an analytical method for p,p'-DDE using this compound.

Conclusion

The use of this compound as an internal standard provides a robust approach for the quantitative analysis of p,p'-DDE in complex samples. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and analysis, leading to more reliable and reproducible data. While ¹³C-labeled standards may offer superior isotopic stability, the cost-effectiveness and proven performance of this compound make it a highly valuable tool for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods. The careful evaluation of method parameters, as outlined in the provided protocol, is essential for ensuring the long-term reliability of analytical data.

References

Cross-Validation of p,p'-DDE-d8 Based Methods with Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of persistent organic pollutants (POPs), the accurate quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is of paramount importance. This guide provides a comparative overview of a widely used analytical approach—gas chromatography-tandem mass spectrometry (GC-MS/MS) with a deuterated internal standard (p,p'-DDE-d8)—and an alternative method, highlighting their performance characteristics and experimental protocols. The use of Certified Reference Materials (CRMs) is a critical component of method validation, ensuring the accuracy and traceability of analytical data.

Method Performance Comparison

The selection of an analytical method for p,p'-DDE quantification is often a trade-off between sensitivity, selectivity, and sample throughput. Below is a summary of key performance parameters for a typical this compound based GC-MS/MS method compared to an alternative sample preparation approach using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Performance ParameterGC-MS/MS with this compound (LLE)GC-MS/MS with this compound (QuEChERS)Key Considerations
Limit of Detection (LOD) 0.015 - 0.6 µg/kg0.10 - 0.80 ng/gBoth methods offer excellent sensitivity suitable for trace-level analysis.
Limit of Quantification (LOQ) 0.045 - 2.0 µg/kg[1]0.31 - 2.41 ng/g[2]The choice may depend on the specific matrix and regulatory requirements.
Linearity (R²) >0.99[3][4]>0.99Both methods demonstrate excellent linearity over a range of concentrations.
Accuracy (Recovery) 73 - 112%[5]79.8 - 118.4%Both extraction techniques provide high and reproducible recovery rates.
Precision (%RSD) 1.4 - 17.9%0.3 - 27.9%GC-MS/MS provides good precision, with variability dependent on concentration and matrix.
Internal Standard This compoundThis compoundThe use of a deuterated internal standard is crucial for correcting matrix effects and improving accuracy in both methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of p,p'-DDE in human serum using GC-MS/MS with either Liquid-Liquid Extraction (LLE) or QuEChERS for sample preparation.

Method 1: GC-MS/MS with Liquid-Liquid Extraction (LLE)

This traditional method is known for its robustness and high recovery rates.

1. Sample Preparation:

  • To 1 mL of human serum, add the this compound internal standard.
  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).
  • Vortex and centrifuge to separate the protein pellet.
  • The supernatant is then subjected to liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.
  • The organic layer is separated, evaporated to dryness, and reconstituted in a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5MS).
  • Injector: Splitless injection mode.
  • Oven Temperature Program: A programmed temperature ramp to ensure separation of p,p'-DDE from other matrix components.
  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound.

Method 2: GC-MS/MS with QuEChERS Extraction

The QuEChERS method offers a more streamlined and higher-throughput alternative to LLE.

1. Sample Preparation (QuEChERS):

  • To a measured amount of serum, add the this compound internal standard.
  • Add acetonitrile and a salt mixture (commonly magnesium sulfate and sodium chloride) to the sample in a centrifuge tube.
  • Shake vigorously to ensure thorough mixing and extraction.
  • Centrifuge to separate the phases.
  • An aliquot of the acetonitrile supernatant is then subjected to a dispersive solid-phase extraction (dSPE) cleanup step. This involves adding a sorbent (e.g., PSA, C18) to remove interfering matrix components.
  • After another centrifugation step, the final extract is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis:

  • The GC-MS/MS parameters are similar to those used for the LLE method, with MRM mode for quantification.

Method Validation with Certified Reference Materials

The cross-validation of these methods should be performed using a Certified Reference Material (CRM) with a known concentration of p,p'-DDE in a similar matrix (e.g., human serum or animal tissue). The validation process involves analyzing the CRM and comparing the measured concentration to the certified value. This allows for an objective assessment of the method's accuracy and trueness. The use of a deuterated internal standard like this compound is critical in this process to correct for any extraction inefficiencies or matrix-induced signal suppression or enhancement.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two described methods.

Experimental Workflow: GC-MS/MS with LLE cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Human Serum Sample add_is Add this compound Internal Standard serum->add_is protein_precip Protein Precipitation add_is->protein_precip lle Liquid-Liquid Extraction protein_precip->lle evap_recon Evaporation & Reconstitution lle->evap_recon gcmsms GC-MS/MS Analysis (MRM) evap_recon->gcmsms data Data Acquisition & Processing gcmsms->data

Caption: Workflow for p,p'-DDE analysis using LLE and GC-MS/MS.

Experimental Workflow: GC-MS/MS with QuEChERS cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Human Serum Sample add_is Add this compound Internal Standard serum->add_is quechers_extract QuEChERS Extraction (Acetonitrile & Salts) add_is->quechers_extract dspe Dispersive SPE Cleanup quechers_extract->dspe gcmsms GC-MS/MS Analysis (MRM) dspe->gcmsms data Data Acquisition & Processing gcmsms->data

Caption: Workflow for p,p'-DDE analysis using QuEChERS and GC-MS/MS.

References

comparison of different ionization techniques for p,p'-DDE-d8 analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of p,p'-Dichlorodiphenyldichloroethylene-d8 (p,p'-DDE-d8), a deuterated analog of the persistent organic pollutant p,p'-DDE, is critical in environmental monitoring, human exposure studies, and toxicological research. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for this purpose, and the selection of an appropriate ionization technique is paramount to achieving the desired sensitivity, selectivity, and robustness. This guide provides an objective comparison of different ionization techniques for the analysis of this compound, supported by experimental data and detailed methodologies.

Comparison of Key Performance Parameters

The performance of different ionization techniques for the analysis of this compound can be evaluated based on several key metrics. The following table summarizes typical performance characteristics for Electron Ionization (EI), Negative Chemical Ionization (NCI), Positive Chemical Ionization (PCI), and Atmospheric Pressure Chemical Ionization (APCI). It is important to note that the data presented is largely based on studies of the non-deuterated p,p'-DDE, as its ionization behavior is expected to be very similar to its deuterated counterpart, with the primary difference being the mass-to-charge ratio (m/z) of the resulting ions.

Ionization TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Accuracy (Recovery %)
Electron Ionization (EI) 0.5 - 9.0 ng/g[1]3.0 - 30 ng/g[1]> 0.99[2][3]< 15%[4]70 - 124%
Negative Chemical Ionization (NCI) 2.5 - 10 pg/µLTypically < 10 µg/kg> 0.999< 15%70 - 120%
Positive Chemical Ionization (PCI) Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Atmospheric Pressure Chemical Ionization (APCI) 1 - 250 pg (on-column)Data not readily available> 0.99< 16%~60 - 100%

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of this compound using different ionization techniques coupled with GC-MS.

Gas Chromatography (GC) Conditions (Common for all techniques)
  • GC System: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet: Split/splitless injector at 250-280°C, operated in splitless mode.

  • Oven Temperature Program: Initial temperature of 70-100°C for 1-2 minutes, ramped to 150-170°C at 15-40°C/min, then to 280-310°C at 5-10°C/min, with a final hold for 2-7 minutes.

Mass Spectrometry (MS) Conditions

1. Electron Ionization (EI)

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 200-270°C.

  • Electron Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions for this compound: The mass spectrum of p,p'-DDE shows characteristic fragments. For the d8 analog, the corresponding ions would be monitored (e.g., based on the fragmentation of the non-deuterated p,p'-DDE which includes ions at m/z 318, 246, and 176). The molecular ion for this compound would be at m/z 326.

2. Negative Chemical Ionization (NCI)

  • Ion Source: Chemical Ionization (CI).

  • Ion Source Temperature: Typically lower than EI, around 150-250°C.

  • Reagent Gas: Methane or ammonia is commonly used.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Principle: NCI is highly sensitive for electronegative compounds like this compound due to the presence of chlorine atoms. The process often involves electron capture, leading to the formation of a stable molecular anion with minimal fragmentation.

3. Positive Chemical Ionization (PCI)

  • Ion Source: Chemical Ionization (CI).

  • Ion Source Temperature: 200-250°C.

  • Reagent Gas: Methane, isobutane, or ammonia.

  • Acquisition Mode: Full scan or SIM.

  • Principle: In PCI, reagent gas ions transfer a proton to the analyte molecule, resulting in a protonated molecule [M+H]⁺. This is a softer ionization technique than EI, often preserving the molecular ion. However, for non-polar compounds like p,p'-DDE, this technique is less common.

4. Atmospheric Pressure Chemical Ionization (APCI)

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Vaporizer Temperature: 350-450°C.

  • Corona Discharge Current: 2-5 µA.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for tandem MS.

  • Principle: The sample is vaporized and then ionized by a corona discharge at atmospheric pressure. APCI is suitable for a wide range of compounds, including less polar ones, and is known for its robustness and reduced matrix effects compared to other techniques.

Workflow and Ionization Mechanisms

The following diagrams illustrate the general workflow for GC-MS analysis and the fundamental principles of the compared ionization techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Inlet GC Inlet Concentration->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Ion_Source Ion Source GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data_Analysis Detector->Data_Analysis

Caption: General workflow for the analysis of this compound by GC-MS.

ionization_mechanisms cluster_ei Electron Ionization (EI) cluster_nci Negative Chemical Ionization (NCI) cluster_pci Positive Chemical Ionization (PCI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) M M M_plus [M]⁺˙ M->M_plus Ionization e_out 2e⁻ e_in e⁻ (70 eV) e_in->M Fragments Fragments M_plus->Fragments Fragmentation M_nci M M_minus [M]⁻˙ M_nci->M_minus Electron Capture e_thermal e⁻ (thermal) e_thermal->M_nci M_pci M MH_plus [M+H]⁺ M_pci->MH_plus Proton Transfer R R RH_plus [RH]⁺ RH_plus->M_pci M_apci M (gas) MH_plus_apci [M+H]⁺ M_apci->MH_plus_apci Proton Transfer Solvent Solvent Solvent_plus [Solvent+H]⁺ Solvent_plus->M_apci

Caption: Simplified diagrams of common ionization mechanisms in GC-MS.

References

A Researcher's Guide to Uncertainty in p,p'-DDE Measurements: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is critical for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical products. The use of an isotope-labeled internal standard, p,p'-DDE-d8, in conjunction with mass spectrometry is a cornerstone of achieving precise and reliable results. However, understanding and quantifying the uncertainty associated with these measurements is paramount for data of the highest quality. This guide provides a comparative analysis of two primary approaches for assessing the uncertainty budget in p,p'-DDE measurements: the "bottom-up" and "top-down" methods.

Unveiling Uncertainty: Two Methodological Lenses

The estimation of measurement uncertainty can be broadly categorized into two approaches. The "bottom-up" method involves a meticulous identification and quantification of every individual source of uncertainty throughout the analytical process. In contrast, the "top-down" approach utilizes data from method validation studies and ongoing quality control to estimate the overall measurement uncertainty.

The "Bottom-Up" Approach: A Granular Examination

This method requires a comprehensive breakdown of the entire analytical procedure to identify all potential sources of uncertainty. For the analysis of p,p'-DDE using this compound, these sources can be grouped into several key stages, as illustrated in the cause-and-effect diagram below. Each of these components contributes to the combined uncertainty of the final measurement.

cluster_0 Measurement of p,p'-DDE cluster_1 Standards Preparation cluster_2 Sample Preparation cluster_3 Instrumental Analysis (GC-MS) result Combined Uncertainty purity_native Purity of p,p'-DDE Standard purity_native->result purity_labeled Purity of this compound Standard purity_labeled->result weighing_standards Weighing of Standards weighing_standards->result dilution_standards Volumetric Dilutions dilution_standards->result weighing_sample Sample Weighing weighing_sample->result extraction_efficiency Extraction Efficiency extraction_efficiency->result cleanup Sample Cleanup cleanup->result calibration_curve Calibration Curve Fit calibration_curve->result instrument_repeatability Instrument Repeatability instrument_repeatability->result instrument_bias Instrument Bias instrument_bias->result

Cause-and-effect diagram for the 'bottom-up' uncertainty assessment.
The "Top-Down" Approach: A Holistic View

The "top-down" approach leverages data from method validation and ongoing quality control to estimate the overall measurement uncertainty. This method is often considered more practical for routine analysis as it inherently accounts for the combined effects of many individual uncertainty sources. The primary components of a "top-down" uncertainty budget are derived from the evaluation of precision (repeatability and intermediate precision) and bias.

Quantitative Comparison of Uncertainty Budgets

The following table provides a hypothetical but realistic comparison of the uncertainty budgets for the "bottom-up" and "top-down" approaches for the measurement of p,p'-DDE at a concentration of 10 ng/g.

Uncertainty Component "Bottom-Up" Approach: Relative Standard Uncertainty (u_rel, %) "Top-Down" Approach: Relative Standard Uncertainty (u_rel, %) Notes
Purity of Standards
p,p'-DDE Standard1.0-From Certificate of Analysis.
This compound Standard1.2-From Certificate of Analysis.
Preparation of Standards & Samples
Weighing (Standards & Sample)0.5-Based on balance calibration certificate and repeatability.
Volumetric Glassware0.8-Based on manufacturer's specifications and temperature effects.
Instrumental Analysis
Calibration Curve Fit2.0-From regression analysis of the calibration data.
Method Performance
Repeatability (within-run precision)2.53.0Calculated from replicate analyses of a quality control sample.
Intermediate Precision (between-run)-4.0Determined from long-term quality control data.
Method and Laboratory Bias
Bias (from CRM analysis)1.52.5Uncertainty associated with the bias determined from analysis of a Certified Reference Material.
Combined Standard Uncertainty (u_c) 3.8 5.6 Calculated by combining the individual uncertainties (sum of squares).
Expanded Uncertainty (U) (k=2) 7.6 11.2 Provides a 95% confidence interval.

Experimental Protocols

A robust assessment of uncertainty is intrinsically linked to a well-defined and controlled experimental protocol. The following is a synthesized methodology for the determination of p,p'-DDE in environmental samples, drawing from established methods such as EPA 8081B and USGS guidelines for pesticide analysis.

Sample Preparation
  • Extraction: A 10 g homogenized sample (e.g., soil, sediment) is accurately weighed and mixed with anhydrous sodium sulfate to remove moisture. The sample is then extracted with an appropriate solvent, such as a hexane/acetone mixture, using a technique like pressurized fluid extraction (PFE) or Soxhlet extraction. The this compound internal standard is added to the sample prior to extraction.

  • Cleanup: The raw extract is concentrated and subjected to a cleanup procedure to remove interfering co-extractives. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.

Instrumental Analysis (GC-MS)
  • Gas Chromatography (GC): A gas chromatograph equipped with a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is used for the separation of p,p'-DDE and this compound.

    • Oven Temperature Program: An initial temperature of 100°C is held for 2 minutes, then ramped at 15°C/min to 180°C, and then at 5°C/min to 300°C, with a final hold for 5 minutes.

    • Injector: Splitless injection at 250°C.

  • Mass Spectrometry (MS): A mass spectrometer operating in selected ion monitoring (SIM) mode is used for detection and quantification.

    • Quantification Ions: Specific ions for p,p'-DDE (e.g., m/z 246, 318) and this compound (e.g., m/z 254, 326) are monitored.

Calibration

A multi-point calibration curve is prepared using standards containing known concentrations of p,p'-DDE and a constant concentration of the this compound internal standard. The ratio of the peak area of p,p'-DDE to that of this compound is plotted against the concentration of p,p'-DDE.

Logical Workflow for Uncertainty Assessment

The process of determining the uncertainty budget follows a logical sequence, whether pursuing a "bottom-up" or "top-down" approach.

cluster_0 Uncertainty Assessment Workflow cluster_1 start Define Measurand (Conc. of p,p'-DDE) identify Identify Uncertainty Sources start->identify bottom_up Bottom-Up: Component Analysis top_down Top-Down: Method Performance Data quantify Quantify Individual Uncertainty Components combine Calculate Combined Standard Uncertainty (u_c) quantify->combine expand Calculate Expanded Uncertainty (U = k * u_c) combine->expand report Report Result and Uncertainty (e.g., x ± U) expand->report bottom_up->quantify Detailed breakdown top_down->quantify From validation & QC data

Workflow for assessing measurement uncertainty.

Conclusion

Both the "bottom-up" and "top-down" approaches provide valid frameworks for assessing the uncertainty in p,p'-DDE measurements. The "bottom-up" method offers a detailed understanding of the contribution of each step in the analytical process, which can be invaluable for method development and troubleshooting. The "top-down" approach, while less granular, provides a pragmatic and holistic estimate of uncertainty that is well-suited for routine laboratory operations. The choice of approach will depend on the specific requirements of the analysis, the availability of validation and quality control data, and the desired level of detail in the uncertainty budget. For the highest confidence in reported results, a combination of both approaches can be particularly powerful, with the "top-down" assessment validating the more detailed "bottom-up" analysis.

performance characteristics of p,p'-DDE-d8 in different environmental sample types

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance characteristics of the deuterated internal standard, p,p'-DDE-d8, in the analysis of its native analogue in diverse environmental matrices. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and detailed methodologies necessary to assess its suitability for their analytical needs.

In the precise world of environmental analysis, the accurate quantification of persistent organic pollutants (POPs) like p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) is paramount. The use of isotopically labeled internal standards is a cornerstone of robust analytical methodology, compensating for variations in sample preparation and instrumental analysis. Among these, the deuterated analogue, this compound, has emerged as a widely utilized tool. This guide delves into the performance characteristics of this compound across various environmental sample types, offering a comparative overview based on available experimental data.

Performance Across Environmental Matrices: A Tabular Comparison

The efficacy of an internal standard is judged by its ability to mimic the behavior of the target analyte throughout the analytical process, ensuring accurate quantification. Key performance indicators include recovery, precision (measured as relative standard deviation or RSD), and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of methods utilizing this compound for the analysis of p,p'-DDE in different environmental sample types.

Table 1: Performance of this compound in Biota (Fish Tissue)

ParameterResultReference
Average Recovery73-112%[1]
Relative Standard Deviation (RSD)1.4-17.9%[1]
Limit of Detection (LOD)0.6-8.3 µg/kg[1]
Limit of Quantification (LOQ)2-25 µg/kg[1]

Table 2: Performance in Water and Sediment

MatrixAverage RecoveryRelative Standard Deviation (RSD)Reference
Water88-106%<20%[2]
Sediment88-106%<20%

Note: While the referenced study for water and sediment provides these general performance characteristics for a multi-analyte method including p,p'-DDE, it does not explicitly state that this compound was the internal standard used for this specific analyte.

Data on the performance of this compound in soil and air matrices from the reviewed literature is currently limited.

The Isotopic Competitor: this compound vs. ¹³C-p,p'-DDE

While deuterated standards like this compound are common, ¹³C-labeled analogues are often considered the "gold standard" in isotope dilution mass spectrometry. The choice between them involves a trade-off between cost and potential analytical challenges.

Table 3: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

FeatureDeuterium (d) Labeled (e.g., this compound)¹³C Labeled (e.g., ¹³C-p,p'-DDE)Rationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift compared to the native analyte.Co-elutes perfectly with the native analyte.Perfect co-elution is crucial for accurate compensation of matrix effects, as the analyte and internal standard experience the exact same conditions. A slight shift in retention time with deuterated standards could lead to minor inaccuracies in highly complex matrices.
Isotopic Stability Generally stable, but can be susceptible to back-exchange (D for H) under certain conditions, although less likely for C-D bonds.Highly stable, as the ¹³C atoms are integral to the carbon skeleton of the molecule and not prone to exchange.For most applications, the stability of this compound is sufficient. However, for methods involving harsh chemical treatments, ¹³C-labeling offers superior stability.
Mass Difference Provides a significant mass difference from the native analyte.Provides a clear and distinct mass difference.Both labeling techniques provide a sufficient mass shift for clear differentiation in mass spectrometry.
Cost and Availability Generally more readily available and less expensive to synthesize.Typically more expensive and may have more limited availability.Budgetary constraints and the availability of standards are practical considerations for many laboratories.

Experimental Methodologies: A Closer Look

The following section details a representative experimental protocol for the analysis of p,p'-DDE in fish tissue using this compound as an internal standard, based on a validated method.

Sample Preparation and Extraction (Fish Tissue)

A liquid-liquid extraction (LLE) method is employed for the extraction of p,p'-DDE from fish tissue.

experimental_workflow_biota sample 1g Homogenized Fish Tissue add_is Spike with this compound Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., with n-hexane/dichloromethane) add_is->extraction cleanup Extract Cleanup (e.g., Gel Permeation Chromatography) extraction->cleanup concentration Concentration of Extract cleanup->concentration analysis GC-MS/MS Analysis concentration->analysis

Caption: Workflow for the analysis of p,p'-DDE in fish tissue.

Protocol:

  • Sample Homogenization: A representative portion of the fish tissue is homogenized to ensure uniformity.

  • Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.

  • Extraction: The sample is extracted with a suitable organic solvent mixture, such as n-hexane and dichloromethane. This step is typically performed multiple times to ensure complete extraction of the analytes.

  • Cleanup: The resulting extract is subjected to a cleanup procedure to remove interfering co-extracted substances like lipids. Gel Permeation Chromatography (GPC) is a common technique for this purpose.

  • Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.

  • Analysis: The final extract is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Instrumental Analysis: GC-MS/MS

The quantitative analysis is performed using a GC-MS/MS system, which provides high selectivity and sensitivity.

gcms_analysis injector GC Injector column Capillary Column injector->column ms1 First Quadrupole (Q1) (Precursor Ion Selection) column->ms1 collision_cell Collision Cell (Q2) (Fragmentation) ms1->collision_cell ms2 Second Quadrupole (Q3) (Product Ion Selection) collision_cell->ms2 detector Detector ms2->detector

Caption: Schematic of a triple quadrupole GC-MS/MS system.

Typical GC-MS/MS Parameters:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

  • Mass Spectrometer (MS): A triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both p,p'-DDE and this compound to ensure selective and sensitive detection. For p,p'-DDE, a common transition is m/z 318 -> 246. For this compound, the corresponding transition would be m/z 326 -> 252.

Conclusion: A Reliable Workhorse for Environmental Monitoring

Based on the available data, this compound demonstrates reliable performance as an internal standard for the quantification of p,p'-DDE in various environmental matrices, particularly in biota. Its use in validated methods yields good recovery and precision.

While ¹³C-labeled internal standards may offer theoretical advantages in terms of chromatographic co-elution and isotopic stability, the performance of this compound is sufficient for a wide range of applications. The choice between deuterated and ¹³C-labeled standards will ultimately depend on the specific requirements of the analysis, the complexity of the sample matrix, and budgetary considerations. For routine monitoring and in the absence of extreme analytical challenges, this compound remains a cost-effective and scientifically sound choice for ensuring the accuracy and reliability of p,p'-DDE quantification in environmental samples. Further research providing direct comparative data and performance characteristics in matrices such as soil and air would be beneficial for a more comprehensive assessment.

References

Safety Operating Guide

Essential Safety and Logistics for Handling p,p'-DDE-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling p,p'-DDE-d8. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and maintaining experimental integrity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4,4'-DDE d8, 1,1'-(2,2-dichloroethenylidene)bis[4-chloro-benzene]-d8

  • CAS Number: 93952-19-3.[1][2][3]

Hazard Summary: p,p'-DDE, the non-deuterated form of this compound, is classified as toxic if swallowed, a suspected carcinogen, and can cause organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. Due to its structural similarity, this compound should be handled with the same precautions as its non-labeled counterpart. The primary hazards associated with p,p'-DDE are toxicological, stemming from its properties as an organochlorine pesticide.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using for any additional requirements.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Never wear leather or cotton gloves.
Body Laboratory coat or coverallsA lab coat should be worn over personal clothing. For larger quantities or potential for splashing, chemical-resistant coveralls are advised.
Eyes Safety glasses with side shields or gogglesTightly fitting safety goggles are recommended to protect against splashes. A face shield may be necessary when handling larger quantities.
Respiratory Respirator (if required)Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if the SDS specifies it.
Feet Closed-toe shoesShoes should be made of a material that does not absorb chemicals.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Have a chemical spill kit available that is appropriate for chlorinated organic compounds.

2. Handling:

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Weighing and Transfer: If handling a solid form, weigh it out in a fume hood to avoid inhalation of any dust. Use appropriate tools (e.g., spatula, weighing paper) to minimize the generation of dust. For solutions, use a calibrated pipette or syringe for accurate and safe transfer.

  • Spill Prevention: Handle the compound over a tray or other secondary containment to catch any spills.

3. Storage:

  • Container: Store this compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is typically 4°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents. Do not mix with other waste streams unless compatible.

2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Toxic, Environmental Hazard).

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

  • Decontamination: Decontaminate all work surfaces and equipment after use with an appropriate solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Fume Hood and Spill Kit B->C D Weigh/Measure this compound E Perform Experiment D->E F Spill? E->F G Follow Spill Protocol F->G Yes H Decontaminate Work Area F->H No G->H I Segregate and Label Waste H->I J Store Waste for Pickup I->J K Remove PPE and Wash Hands J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.